(R)-3-Amino-3-(o-tolyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375887 | |
| Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752198-38-2 | |
| Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Asymmetric Synthesis of (R)-3-Amino-3-(o-tolyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the asymmetric synthesis of (R)-3-Amino-3-(o-tolyl)propanoic acid, a chiral β-amino acid of interest in pharmaceutical development. The document outlines two primary, robust strategies for achieving high enantiopurity of the target molecule: chiral rhodium-catalyzed asymmetric hydrogenation and enzymatic kinetic resolution . Detailed experimental protocols, based on established and analogous chemical transformations, are provided to serve as a practical resource for laboratory synthesis.
Introduction
β-amino acids are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Their incorporation into peptides can induce stable secondary structures, and they often serve as key chiral synthons. This compound, with its specific stereochemistry and aromatic substitution, presents a valuable scaffold for drug discovery. The stereoselective synthesis of this compound is paramount to understanding its biological activity and for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide details two effective pathways for its preparation.
Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This approach is one of the most efficient methods for establishing the chiral center in β-amino acids. The core of this strategy involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral rhodium catalyst. The catalyst, typically a complex of rhodium with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the desired enantiomer in high enantiomeric excess (ee).
Logical Workflow
Caption: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.
Experimental Protocol
Step 1: Synthesis of (Z)-2-Acetamido-3-(o-tolyl)acrylic acid (Precursor)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-methylbenzaldehyde (10.0 g, 83.2 mmol), N-acetylglycine (11.6 g, 99.8 mmol), and anhydrous sodium acetate (6.8 g, 83.2 mmol) in acetic anhydride (50 mL).
-
Reaction Execution: Heat the mixture to 100 °C with stirring for 2 hours. The solution will turn a deep orange/red color.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, then slowly add 100 mL of water with stirring. Continue stirring for 1 hour to precipitate the azlactone intermediate. Filter the yellow solid, wash with cold water, and then hydrolyze the azlactone by refluxing in a mixture of acetone (100 mL) and water (50 mL) for 4 hours.
-
Purification: Cool the solution, and collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to yield (Z)-2-acetamido-3-(o-tolyl)acrylic acid.
Step 2: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the precursor, (Z)-2-acetamido-3-(o-tolyl)acrylic acid (5.0 g, 22.8 mmol), and a chiral rhodium catalyst such as [Rh(COD)(R,R-DuPhos)]BF4 (0.1 mol%).
-
Reaction Execution: Add a degassed solvent, such as methanol (50 mL). Seal the vessel, remove it from the glovebox, and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Isolation: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The resulting crude product is N-acetyl-(R)-3-amino-3-(o-tolyl)propanoic acid.
Step 3: Deprotection
-
Reaction Setup: Dissolve the crude N-acetyl product from the previous step in 6M hydrochloric acid (50 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 110 °C) for 6 hours to effect hydrolysis of the acetyl group.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Wash with dichloromethane to remove any organic impurities. Adjust the pH of the aqueous layer to isoelectric point (approx. pH 7) with a suitable base (e.g., 6M NaOH or ammonium hydroxide) to precipitate the free amino acid.
-
Purification: Cool the mixture in an ice bath for 1 hour, then collect the white solid by vacuum filtration. Wash with cold water and then a small amount of cold ethanol. Dry the product under vacuum to yield this compound.
Data Presentation
| Step | Reactant | Product | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Precursor Synthesis | o-Methylbenzaldehyde | (Z)-2-Acetamido-3-(o-tolyl)acrylic acid | - | ~75-85 | N/A |
| Asymmetric Hydrogenation | (Z)-2-Acetamido-3-(o-tolyl)acrylic acid | N-Acetyl-(R)-3-amino-3-(o-tolyl)propanoic acid | [Rh(COD)(R,R-DuPhos)]BF4 | >95 | >98 |
| Deprotection | N-Acetyl-(R)-3-amino-3-(o-tolyl)propanoic acid | This compound | - | ~90-95 | >98 |
Note: Yields and ee values are typical for this class of reaction and may vary based on specific conditions and ligand choice.
Strategy 2: Enzymatic Kinetic Resolution
Logical Workflow
Caption: Enzymatic Kinetic Resolution Workflow.
Experimental Protocol
Step 1: Synthesis of Racemic 3-Amino-3-(o-tolyl)propanoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve o-methylbenzaldehyde (10.0 g, 83.2 mmol) and malonic acid (9.5 g, 91.5 mmol) in ethanol (100 mL).
-
Reaction Execution: Add ammonium acetate (12.8 g, 166.4 mmol) and heat the mixture to reflux for 8 hours. A precipitate will form as the reaction progresses.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield racemic 3-amino-3-(o-tolyl)propanoic acid.
Step 2: Esterification
-
Reaction Setup: Suspend the racemic amino acid (10.0 g, 55.8 mmol) in methanol (100 mL) and cool to 0 °C in an ice bath.
-
Reaction Execution: Add thionyl chloride (8.0 mL, 111.6 mmol) dropwise to the stirred suspension over 30 minutes. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Work-up and Isolation: Remove the solvent under reduced pressure. Add diethyl ether to the residue to precipitate the hydrochloride salt of the ester. Collect the solid by filtration, wash with diethyl ether, and dry. For the next step, neutralize the salt with a saturated sodium bicarbonate solution and extract the free ester into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the racemic methyl ester.
Step 3: Enzymatic Kinetic Resolution
-
Reaction Setup: Dissolve the racemic methyl 3-amino-3-(o-tolyl)propanoate (5.0 g, 26.1 mmol) in a suitable organic solvent like toluene (100 mL). Add an acyl donor, such as ethyl acetate (which can also serve as the solvent).
-
Reaction Execution: Add an immobilized lipase, for example, Candida antarctica lipase B (CALB), to the solution. Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the acylated product.
-
Work-up and Separation: Once ~50% conversion is reached, filter off the enzyme. Concentrate the filtrate. The resulting mixture contains the unreacted (R)-ester and the N-acylated (S)-ester. These can be separated by column chromatography on silica gel.
Step 4: Hydrolysis
-
Reaction Setup: Dissolve the purified (R)-methyl 3-amino-3-(o-tolyl)propanoate in 6M hydrochloric acid (30 mL).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Strategy 1, Step 3, to obtain the final product, this compound.
Data Presentation
| Step | Reactant | Product | Enzyme/Reagent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Racemic Synthesis | o-Methylbenzaldehyde | Racemic 3-Amino-3-(o-tolyl)propanoic acid | - | ~60-70 | N/A |
| Esterification | Racemic Amino Acid | Racemic Methyl Ester | SOCl2 | >95 | N/A |
| Enzymatic Resolution | Racemic Methyl Ester | (R)-Methyl Ester & (S)-N-Acetyl Methyl Ester | CALB | ~50 | >99 (for both enantiomers) |
| Hydrolysis | (R)-Methyl 3-Amino-3-(o-tolyl)propanoate | This compound | 6M HCl | ~90-95 | >99 |
Note: Conversion and ee values are highly dependent on the specific enzyme, solvent, acyl donor, and reaction time.
Conclusion
Both rhodium-catalyzed asymmetric hydrogenation and enzymatic kinetic resolution represent viable and effective strategies for the synthesis of this compound. The choice of method will depend on factors such as the availability of chiral catalysts and enzymes, scalability requirements, and cost considerations. Asymmetric hydrogenation offers a more direct route to the chiral product, while enzymatic resolution provides a robust method for separating enantiomers from an easily accessible racemic precursor. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable chiral building block.
Physical and chemical properties of (R)-3-Amino-3-(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(o-tolyl)propanoic acid, also known by its synonym (R)-3-Amino-3-(2-methylphenyl)propionic acid, is a chiral building block with potential applications in pharmaceutical research and development.[1] Its structure, featuring a β-amino acid backbone with an ortho-tolyl substituent, makes it a valuable component in the synthesis of complex biologically active molecules. The specific stereochemistry and the position of the methyl group on the phenyl ring are expected to influence its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of its known physical and chemical properties, with comparisons to its isomers where data for the target compound is unavailable. It also outlines general experimental protocols and relevant biological pathways.
Chemical Structure and Identification
-
IUPAC Name: (3R)-3-Amino-3-(2-methylphenyl)propanoic acid
-
Synonyms: this compound, D-β-Phe(2-Me)-OH, (R)-2-Methyl-β-phenylalanine, H-D-β-Phe(2-Me)-OH[1][2]
Physical and Chemical Properties
Quantitative experimental data for this compound is scarce in publicly available literature. The table below summarizes the available information for the target compound and provides data for its meta- and para-isomers for comparative purposes.
| Property | This compound | (R)-3-Amino-3-(m-tolyl)propanoic acid | 3-Amino-3-(p-tolyl)propionic acid |
| Appearance | White powder[1][2] | - | Colorless or pale yellow crystals[5] |
| Melting Point | Not available | 219.0-219.2 °C | ~150-153 °C; 219 °C (dec.)[5] |
| Boiling Point | Not available | 322.3 °C (Predicted) | 311.75 °C (rough estimate)[5] |
| Solubility | Not available | - | Soluble in water, ethanol, and DMSO[5] |
| pKa | Not available | 3.71 ± 0.10 (Predicted) | 3.71 ± 0.10 (Predicted)[5] |
| Optical Rotation | [a]D25 = +15 ± 2º (C=1 in 0.5N NaOH)[1][2] | - | - |
| Purity | ≥ 98%[1][2] | - | - |
Note: The data for the m-tolyl and p-tolyl isomers are provided for reference and are not representative of the o-tolyl isomer.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons, the methine proton at the chiral center (C3), and the methylene protons (C2). The chemical shifts and coupling constants would be indicative of the ortho substitution pattern.
-
¹³C NMR: Resonances for the ten carbon atoms, including the carboxyl carbon, the aromatic carbons (with distinct shifts due to the substituents), the chiral methine carbon, the methylene carbon, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 179.22, with fragmentation patterns corresponding to the loss of the carboxyl group, the amino group, and cleavage of the propane chain.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not published in peer-reviewed journals. However, general methods for the synthesis of related β-amino acids can be adapted.
General Synthesis Workflow
A plausible synthetic approach could involve an asymmetric Mannich-type reaction or the resolution of a racemic mixture. The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral β-amino acid.
Caption: A generalized workflow for the asymmetric synthesis of a chiral β-amino acid.
Methodological Details for Key Steps:
-
Asymmetric Synthesis: A common method is the addition of an enolate to a chiral N-sulfinylimine derived from o-tolualdehyde. The choice of chiral auxiliary is critical for achieving high diastereoselectivity.
-
Purification: Initial purification is typically performed by flash column chromatography on silica gel. Subsequent recrystallization from a suitable solvent system can be employed to obtain the final product with high purity.
-
Chiral Resolution (Alternative to Asymmetric Synthesis): A racemic mixture of 3-amino-3-(o-tolyl)propanoic acid can be synthesized and then resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by fractional crystallization.
-
Analytical Characterization:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC), preferably on a chiral column to determine enantiomeric excess.
-
Structural Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Stereochemistry Confirmation: Measurement of optical rotation and comparison with literature values if available, or by advanced NMR techniques with chiral solvating agents.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to other β-amino acids suggests potential roles in modulating various biological processes. β-amino acids are known to be incorporated into peptides to increase their stability against enzymatic degradation and to induce specific secondary structures.
Amino acids, in general, are key regulators of cellular signaling, particularly through the mTOR (mammalian target of rapamycin) pathway , which is a central controller of cell growth, proliferation, and metabolism.
The following diagram illustrates a simplified overview of the mTOR signaling pathway, which is often influenced by amino acid availability.
Caption: The role of amino acids in activating the mTORC1 signaling pathway.
As a research chemical, this compound could be investigated for its potential to:
-
Act as a GABA receptor agonist or antagonist.
-
Serve as a precursor for the synthesis of novel peptides with enhanced stability.
-
Be a lead compound for the development of small molecule therapeutics.
Conclusion
This compound is a chiral β-amino acid with potential for use in various areas of chemical and pharmaceutical research. However, there is a significant lack of publicly available experimental data on its specific physical, chemical, and biological properties. This guide has summarized the known information and provided a framework of general methodologies and potential biological relevance based on related compounds. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
(R)-3-Amino-3-(o-tolyl)propanoic acid CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to their unique structural properties. The presence of the amino group on the β-carbon introduces a distinct conformational preference compared to their α-amino acid counterparts. This structural feature can be exploited to design novel peptidomimetics with enhanced stability against enzymatic degradation and the potential for unique biological activities. Derivatives of 3-amino-3-arylpropanoic acid have been investigated for a range of pharmacological applications, including their potential as anticancer, antibacterial, and anti-inflammatory agents.[3] This technical guide provides an overview of the key chemical data, a representative synthetic approach, and insights into the potential biological relevance of this compound and its analogs.
Core Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents data for closely related 3-amino-propanoic acid derivatives to illustrate the potential biological activities of this class of compounds.
| Compound/Derivative | Biological Activity | Assay | IC50 Value | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | Anticancer | A549 human lung adenocarcinoma cell viability | 5.42 µM | [4] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | Anticancer | A549 human lung adenocarcinoma cell viability | 2.47 µM | [4] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 25 | Anticancer | A549 human lung adenocarcinoma cell viability | 8.05 µM | [4] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 26 | Anticancer | A549 human lung adenocarcinoma cell viability | 25.4 µM | [4] |
Experimental Protocols
Representative One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids
This protocol is based on the general method for synthesizing 3-amino-3-arylpropanoic acids and would yield a racemic mixture.
Materials:
-
Aryl aldehyde (in this case, o-tolualdehyde)
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
Procedure:
-
A mixture of the aryl aldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (1-1.5 equivalents) is refluxed in a suitable solvent such as ethanol.[5]
-
The reaction progress is monitored by an appropriate method (e.g., thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., methanol) to yield the 3-amino-3-arylpropanoic acid.[5]
Note: To obtain the specific (R)-enantiomer, a chiral resolution step would be necessary. This could involve forming diastereomeric salts with a chiral resolving agent or using enzymatic resolution methods.
Signaling Pathways and Biological Context
Direct evidence for the involvement of this compound in specific signaling pathways is not extensively documented. However, related arylpropionic acid derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit anticancer activity, suggesting potential interference with cell proliferation pathways.[4]
To illustrate a potential mode of action for a structurally related compound, the following section describes the signaling pathway of indole-3-propionic acid (IPA), another microbe-derived compound with a similar propanoic acid side chain, in the context of plant biology. It is crucial to note that this is presented as a conceptual example of how a small molecule with a propanoic acid moiety can interact with a biological signaling cascade and does not imply the same activity for this compound.
Example: Indole-3-Propionic Acid and Auxin Signaling
Indole-3-propionic acid (IPA) has been shown to modulate lateral root development in plants by targeting the auxin signaling pathway.[6] Auxin, a key plant hormone, regulates gene expression through the TIR1/AFB receptor complex. IPA can directly bind to this complex, mimicking the action of the natural auxin, indole-3-acetic acid (IAA). This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and downstream gene expression related to root development.[6]
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The biological activities and signaling pathway information are based on related compounds and should not be directly attributed to this compound without further experimental validation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Potential Applications of Ortho-Tolyl Substituted β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Amino acids are crucial building blocks in the development of peptidomimetics and pharmacologically active molecules due to their ability to impart unique structural conformations and resistance to enzymatic degradation. The introduction of specific substituents, such as the ortho-tolyl group, can significantly influence the stereochemical outcome of synthetic routes and the biological activity of the resulting compounds. This technical guide provides a comprehensive review of the synthesis of ortho-tolyl substituted β-amino acids, presenting key quantitative data, detailed experimental protocols, and an exploration of their potential applications in drug discovery.
Introduction: The Significance of β-Amino Acids in Medicinal Chemistry
β-Amino acids, structural isomers of the proteinogenic α-amino acids, have garnered significant attention in medicinal chemistry. Their incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, which can mimic the bioactive conformations of natural peptides. This structural feature, combined with their inherent resistance to proteolytic degradation, makes β-amino acid-containing peptides (β-peptides) attractive candidates for therapeutic development.
The substituent on the β-amino acid backbone plays a critical role in determining its conformational preferences and biological interactions. Aryl-substituted β-amino acids, in particular, are of interest due to the diverse interactions that the aromatic ring can engage in, including π-π stacking and hydrophobic interactions. The position of substituents on the aromatic ring can further fine-tune these properties. An ortho-tolyl group, with its methyl substituent at the 2-position of the phenyl ring, introduces steric bulk in close proximity to the amino acid backbone, which can be exploited to control stereoselectivity during synthesis and to modulate binding affinity with biological targets.
Synthetic Methodologies for Ortho-Tolyl Substituted β-Amino Acids
The synthesis of β-amino acids can be broadly categorized into several key strategies, including conjugate addition reactions, the Mannich reaction, and cycloaddition reactions. The introduction of an ortho-tolyl group can be achieved either by using a starting material already containing the motif or by incorporating it as part of a chiral auxiliary or ligand to direct the stereochemical outcome.
Asymmetric Conjugate Addition
The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for the synthesis of β-amino acids. The stereoselectivity of this reaction can be controlled through the use of chiral catalysts or auxiliaries.
One notable example involves the use of rhodium-phosphoramidite complexes in the asymmetric hydrogenation of enamines, which can be precursors to β-amino acids. In some instances, mixed ligand systems incorporating achiral bulky phosphine ligands, such as tris-o-tolyl-phosphine, have been employed to enhance enantioselectivity in the synthesis of β²-amino acid derivatives.
Staudinger Cycloaddition
The [2+2] cycloaddition of a ketene with an imine, known as the Staudinger reaction, is a classic and versatile method for the synthesis of β-lactams, which are valuable precursors to β-amino acids.[1][2] The stereochemical outcome of the Staudinger reaction can be influenced by the substituents on both the ketene and the imine. While specific examples detailing the use of ortho-tolyl substituted ketenes or imines for β-amino acid synthesis are not abundant in the literature, this pathway remains a viable and important route. The general mechanism involves the formation of a zwitterionic intermediate, followed by ring closure.
Diagram: Generalized Staudinger Reaction for β-Lactam Synthesis
References
An In-depth Technical Guide to the Biological Activity of (R)-3-Amino-3-(o-tolyl)propanoic acid
Disclaimer: Direct experimental data on the biological activity of (R)-3-Amino-3-(o-tolyl)propanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established activities of structurally related β-amino acids and 3-amino-3-arylpropanoic acid derivatives to infer its probable biological profile and potential therapeutic applications.
Introduction
This compound is a chiral non-proteinogenic β-amino acid. Its structure, featuring a β-amino acid backbone and an ortho-tolyl group, makes it a subject of interest in medicinal chemistry and drug development. β-Amino acids are valuable pharmacophores due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The aryl substitution at the β-carbon suggests potential interactions with various biological targets, particularly within the central nervous system.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its pharmacokinetic and pharmacodynamic profile.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 752198-38-2 |
| Appearance | White to off-white solid powder |
| Chirality | (R)-enantiomer |
| Predicted LogP | 1.57 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Anticipated Biological Activity and Mechanism of Action
Based on its structural similarity to known bioactive molecules, the primary anticipated biological activities for this compound are centered around the GABAergic system and as a scaffold for anticancer agents.
As a GABA (γ-aminobutyric acid) analog, this compound is hypothesized to interact with components of the GABAergic system, which is the primary inhibitory neurotransmitter system in the mammalian brain.
-
GABA Receptor Interaction: The compound may act as an agonist or antagonist at GABA receptors (GABA-A, GABA-B). Its conformational flexibility, influenced by the ortho-tolyl group, would be a key determinant of its binding affinity and efficacy at these receptors.
-
GABA Transporter Inhibition: Structurally similar molecules have been shown to inhibit GABA transporters (GATs), thereby increasing the synaptic concentration of GABA and enhancing inhibitory neurotransmission. This mechanism is a target for anticonvulsant and anxiolytic drugs.
Below is a diagram illustrating the potential interaction of this compound with the GABAergic synapse.
Derivatives of 3-aminopropanoic acid have been investigated for their anticancer and antioxidant properties. The mechanism often involves the induction of apoptosis in cancer cells and the scavenging of reactive oxygen species (ROS). The tolyl group in the target compound could influence its lipophilicity and ability to penetrate cell membranes, potentially enhancing its efficacy as an anticancer agent.
Experimental Protocols
As no specific experimental data for this compound is available, this section outlines general methodologies for evaluating its potential biological activities.
The following diagram illustrates a typical workflow for screening a novel compound like this compound for biological activity.
-
Membrane Preparation: Synaptic membranes are prepared from rat brain tissue. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]muscimol for the GABA-A receptor) and varying concentrations of the test compound, this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
Cell Culture: Cancer cell lines (e.g., human neuroblastoma or glioblastoma cells) are cultured in appropriate media in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-amino-3-arylpropanoic acids is influenced by the nature and position of the substituent on the aryl ring.
| Feature | Inferred Impact on Activity |
| Position of Methyl Group | The ortho position of the methyl group on the phenyl ring in this compound is expected to impose steric constraints that could influence its binding to target proteins compared to its meta and para isomers. This may lead to differences in receptor subtype selectivity. |
| Chirality | The (R)-enantiomer is likely to exhibit different potency and efficacy compared to the (S)-enantiomer or the racemic mixture, as biological targets are chiral and often show stereospecific interactions. |
| Lipophilicity | The tolyl group increases the lipophilicity of the molecule compared to unsubstituted 3-amino-3-phenylpropanoic acid, which may enhance its ability to cross the blood-brain barrier and access CNS targets. |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the established pharmacology of related β-amino acids, it is a prime candidate for investigation as a modulator of the GABAergic system and as a potential scaffold for the development of novel anticancer therapeutics.
Future research should focus on:
-
Systematic in vitro screening to determine its binding affinities and functional activities at GABA receptors and transporters.
-
Evaluation of its cytotoxic effects on a panel of cancer cell lines.
-
In vivo studies in relevant animal models to assess its efficacy and pharmacokinetic profile.
-
Synthesis and evaluation of analogs to establish a clear structure-activity relationship.
This foundational work will be crucial in elucidating the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.
An In-depth Technical Guide to the Known Derivatives of (R)-3-Amino-3-(o-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid. This class of compounds, particularly β-aryl-β-amino acids, serves as a crucial scaffold in medicinal chemistry due to their ability to form stable secondary structures in peptides and their role as precursors to various biologically active molecules. While specific derivatives of the ortho-tolyl isomer are not extensively documented in publicly available literature, this guide consolidates information on a known hydroxylated analog and provides established synthetic routes for creating derivatives such as esters, amides, and N-acylated compounds, based on methodologies applied to similar β-amino acids.
Known Derivatives and Analogs
The most prominently identified derivative is a hydroxylated analog of the core molecule. Information has also been found on isomers where the tolyl group is in the meta (m) and para (p) positions, often with a hydroxyl group, indicating that modifications of the aryl and propanoic acid backbone are of scientific interest.
Hydroxylated Analog: (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
This analog introduces a hydroxyl group at the C2 position of the propanoic acid chain. It is recognized for its utility in pharmaceutical research and peptide synthesis.[1] Its chiral nature makes it a valuable building block in asymmetric synthesis.[1]
Table 1: Physicochemical Properties of (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Melting Point | Not specified |
| Storage | 2-8 °C |
General Synthetic Methodologies for Derivatives
While specific examples for the o-tolyl variant are scarce, the following established protocols for the derivatization of β-amino acids are readily applicable to this compound.
Esterification
Ester derivatives of amino acids are common prodrug strategies to enhance bioavailability. A general and effective method for the esterification of amino acids is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification
-
Suspend this compound in the desired alcohol (e.g., methanol, ethanol).
-
Cool the mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of a strong acid like sulfuric acid.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
The resulting crude ester hydrochloride can be purified by recrystallization or chromatography.
Amide Formation
Amide derivatives can be synthesized by activating the carboxylic acid group followed by reaction with an amine.
Experimental Protocol: Amide Synthesis via Acid Chloride
-
Suspend this compound in an inert solvent (e.g., dichloromethane).
-
Add thionyl chloride or oxalyl chloride dropwise at 0 °C to form the acid chloride. This step requires protection of the amino group (e.g., as a Boc or Fmoc derivative).
-
After the formation of the acid chloride, the excess reagent is removed under vacuum.
-
The acid chloride is then dissolved in a fresh solvent and the desired amine is added, often in the presence of a non-nucleophilic base like triethylamine.
-
The reaction is stirred until completion.
-
The product is isolated and purified using standard techniques like extraction and chromatography.
N-Acylation
Modification of the amino group is a common strategy to explore structure-activity relationships.
Experimental Protocol: N-Acylation [2]
-
Dissolve this compound in a suitable solvent mixture (e.g., acetone/water).
-
Add a base such as sodium bicarbonate.
-
Add the acylating agent (e.g., an acid chloride or anhydride like acetic anhydride or a protecting group precursor like Fmoc-OSu) at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Acidify the reaction mixture and extract the N-acyl derivative with an organic solvent.
-
Purify the product by crystallization or chromatography.
Potential Biological Significance
Experimental and Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis of derivatives of this compound.
Caption: General workflow for the esterification of the core molecule.
Caption: General workflow for the formation of amide derivatives.
Caption: General workflow for N-acylation of the core molecule.
Conclusion
The exploration of derivatives of this compound presents a promising avenue for the discovery of novel chemical entities with potential therapeutic applications. Although specific data for a wide range of its derivatives are not extensively reported, the established synthetic methodologies for β-amino acids provide a solid foundation for future research. The synthesis and biological evaluation of ester, amide, and N-acyl derivatives of this core molecule could unveil compounds with significant pharmacological properties, contributing to the expanding field of medicinal chemistry. Further investigation into the hydroxylated analog, (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, and its derivatives is also warranted.
References
A Technical Guide to (R)-3-Amino-3-(o-tolyl)propanoic Acid for Researchers and Drug Development Professionals
(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its structural features make it a valuable building block in the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of this compound, along with representative experimental protocols for its synthesis and analysis.
Commercial Availability
A number of chemical suppliers offer this compound and its analogs. The table below summarizes the offerings from several key vendors, providing researchers with the necessary information to source this compound for their studies.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Various Suppliers | This compound | 752198-38-2 | ≥95% | 1 g |
| CP Lab Safety | This compound | Not Specified | 98%+ | 1 g[1] |
| BLDpharm | 3-Amino-3-(m-tolyl)propanoic acid | 68208-17-3 | 98% | Not Specified |
| Chem-Impex | 3-(R)-Amino-2-(R)-hydroxy-3-o-tolyl propionic acid | 1217705-78-6 | ≥99% (HPLC) | Not Specified |
| Aladdin Scientific | (R)-3-Amino-3-(m-tolyl)propanoic acid | 748128-33-8 | ≥97% | 1 g[2] |
| Sigma-Aldrich | 3-Amino-3-(o-tolyl)propanoic acid | 68208-16-2 | 97% - 98% | Not Specified |
| TCI AMERICA | 3-Amino-3-(p-tolyl)propionic Acid | 68208-18-4 | >98.0% (HPLC)(T) | Not Specified[3][4] |
Synthesis and Analysis: Detailed Methodologies
While specific proprietary synthesis and analysis protocols for this compound are not publicly disclosed by all manufacturers, the following sections provide detailed, representative experimental procedures based on established methods for the synthesis and analysis of similar β-amino acids.
Representative Synthesis Protocol
The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. A common approach involves the asymmetric reduction of a β-enamino ester or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The following protocol is a representative example based on the general principles of β-amino acid synthesis.
Reaction Scheme:
Materials and Reagents:
-
o-Tolualdehyde
-
Malonic acid
-
Ammonium acetate
-
Methanol
-
Chiral catalyst (e.g., a chiral ruthenium or rhodium complex)
-
Hydrogen gas source
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Synthesis of the β-Enamino Acid Intermediate:
-
In a round-bottom flask, dissolve o-tolualdehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2 equivalents) in methanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl to precipitate the crude β-enamino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Asymmetric Reduction:
-
In a high-pressure reactor, dissolve the crude β-enamino acid in methanol.
-
Add a catalytic amount of a suitable chiral catalyst (e.g., [RuCl₂(R)-BINAP]₂NEt₃).
-
Purge the reactor with hydrogen gas and then pressurize to the appropriate pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the catalyst by filtration through a pad of Celite.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and enantiomeric excess of the final product can be determined by High-Performance Liquid Chromatography (HPLC). A common method for the analysis of amino acids involves pre-column derivatization to introduce a chromophore or fluorophore, enhancing detection.
Instrumentation and Reagents:
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column)
-
Mobile phase: Isocratic or gradient mixture of acetonitrile and water or a buffer (e.g., phosphate buffer)
-
Derivatizing agent: o-Phthaldialdehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) for primary amines.
-
This compound standard
-
Racemic 3-Amino-3-(o-tolyl)propanoic acid standard
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase or a suitable solvent.
-
Prepare a stock solution of the racemic standard.
-
Create a series of dilutions from the stock solutions for calibration.
-
-
Derivatization (if necessary):
-
In a vial, mix a specific volume of the sample or standard solution with the OPA/thiol reagent.
-
Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at room temperature before injection.
-
-
HPLC Analysis:
-
Column: Chiral stationary phase column.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer. The exact composition may need to be optimized.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV absorbance at a wavelength appropriate for the derivatized or underivatized analyte (e.g., 254 nm or 330 nm for OPA derivatives).
-
Run Time: Sufficient to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the retention times of the (R) and (S) enantiomers using the racemic standard.
-
Calculate the purity of the synthesized product by comparing the peak area of the main component to the total area of all peaks.
-
Determine the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Applications in Drug Development
Non-canonical amino acids like this compound are of significant interest in drug discovery for several reasons:
-
Peptidomimetics: Incorporation of β-amino acids into peptide sequences can induce stable secondary structures (e.g., helices and turns) and enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic properties of peptide-based drugs.
-
Chiral Building Blocks: The defined stereochemistry of this compound makes it a valuable chiral synthon for the asymmetric synthesis of complex target molecules.
-
Modulation of Biological Activity: The tolyl group provides a lipophilic substituent that can be oriented in three-dimensional space to interact with specific binding pockets in biological targets, potentially leading to novel therapeutic activities.
Logical Workflow for Synthesis and Quality Control
The following diagram illustrates a logical workflow for the synthesis and subsequent quality control of this compound, a crucial process for ensuring the material's suitability for research and development purposes.
This guide provides a foundational understanding of this compound for professionals in the pharmaceutical and life sciences sectors. The information on commercial suppliers, coupled with representative synthetic and analytical protocols, aims to facilitate the integration of this valuable building block into innovative research and drug discovery programs.
References
An In-depth Technical Guide to the Safety and Handling of (R)-3-Amino-3-(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for (R)-3-Amino-3-(o-tolyl)propanoic acid (CAS No. 752198-38-2). As a specialized amino acid derivative, its unique chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available data to offer field-proven insights and self-validating protocols, grounded in established scientific principles.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound.[1] A clear understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 752198-38-2 | [2][3][4][5] |
| Molecular Formula | C10H13NO2 | [3][4] |
| Molecular Weight | 179.22 g/mol | [3][4] |
| Appearance | White to off-white solid | [1][6] |
| Melting Point | 219.0-219.2 °C | [1] |
| Boiling Point | 322.3±30.0 °C (Predicted) | [1] |
| Density | 1.163±0.06 g/cm3 (Predicted) | [1] |
| pKa | 3.71±0.10 (Predicted) | [1] |
| Solubility | Data not readily available. Assumed to have some solubility in water and polar organic solvents, typical of amino acids. |
Hazard Identification and GHS Classification
Based on available safety data sheets for this compound and structurally similar chemicals, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
GHS Pictogram:
-
(GHS07)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Note: This classification is based on supplier safety data and may not be exhaustive. A comprehensive internal risk assessment should be conducted before use.
Toxicological Profile: An Evidence-Based Assessment
While specific toxicological studies for this compound are not extensively available in public databases, the GHS classification implies the following health effects:
-
Acute Oral Toxicity: The "Harmful if swallowed" classification suggests a moderate level of toxicity upon ingestion. The precise LD50 value is not established, but caution should be exercised to prevent oral intake.
-
Skin and Eye Irritation: The compound is an irritant. Direct contact with the skin can cause redness, itching, and inflammation.[1] In the eyes, it can lead to more severe irritation, potentially causing damage if not promptly and properly addressed.[1]
-
Respiratory Irritation: As a powdered solid, inhalation of dust particles can irritate the respiratory tract, leading to coughing and shortness of breath.[1]
Causality of Hazards: The irritant nature of this compound likely stems from its acidic and amine functional groups, which can interact with biological tissues. The aromatic tolyl group may also contribute to its biological activity.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area. A chemical fume hood is highly recommended, especially when transferring or weighing the powder, to minimize the risk of inhalation.
-
Contained Operations: For procedures involving larger quantities, the use of a glove box or other contained systems should be considered to prevent the generation and dispersal of dust.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with dust particles, which can cause serious irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is recommended when handling the powder outside of a fume hood or if dust generation is likely. | To prevent inhalation of airborne particles and subsequent respiratory irritation.[7][8] |
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and preventing hazardous situations.
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage to minimize potential degradation.[1]
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can react with the amino group. Also, keep separate from strong acids and bases to prevent unwanted reactions.
-
Light: While not explicitly stated, it is good practice to store in an opaque container to protect from light, which can degrade some organic compounds.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Response
For a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Contain and Clean: Gently sweep up the spilled solid, avoiding the creation of dust. A HEPA-filtered vacuum can also be used. Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste.
Diagram: Solid Spill Cleanup Protocol
Caption: Step-by-step protocol for solid spill cleanup.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Containerization: Place solid waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with incompatible materials.
-
Disposal: Arrange for pickup by your institution's environmental health and safety department or a licensed chemical waste disposal company. For non-hazardous solid organic waste, some institutions may have specific guidelines for disposal as regular trash after ensuring it is not contaminated with hazardous materials.[9][10][11] Always consult your institution's specific waste disposal policies.[10][12]
Conclusion
This compound is a valuable compound for research and development, but its potential hazards require careful and informed handling. By adhering to the guidelines outlined in this document—including the consistent use of appropriate engineering controls and personal protective equipment, proper storage, and established emergency and disposal procedures—researchers can work with this compound safely and effectively. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the most critical element in preventing laboratory accidents and ensuring the well-being of all personnel.
References
- 1. 748128-33-8 CAS MSDS ((R)-3-Amino-3-(3-methyl-phenyl)-propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 752198-38-2((R)-3-Amino-3-(2-methylphenyl)propionic acid) | Kuujia.com [kuujia.com]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 752198-38-2|this compound|BLD Pharm [bldpharm.com]
- 6. (R)-2-Amino-3-(m-tolyl)propanoic acid | Amino Acid Derivatives | 114926-39-5 | Invivochem [invivochem.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sfasu.edu [sfasu.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Methodological & Application
Protocol for using (R)-3-Amino-3-(o-tolyl)propanoic acid in peptide synthesis
An Application Note on the Solid-Phase Synthesis of Peptides Incorporating (R)-3-Amino-3-(o-tolyl)propanoic acid
Introduction
This compound is a β-amino acid, a class of building blocks known to impart unique structural and functional properties to peptides. Incorporating such residues can induce stable secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics. This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The ortho-tolyl group introduces significant steric hindrance, necessitating optimized coupling conditions to achieve high incorporation efficiency.
Key Reagents and Equipment
-
Resin: Rink Amide MBHA resin (or a suitable resin based on the desired C-terminus)
-
Amino Acids: Fmoc-protected α-amino acids and Fmoc-(R)-3-amino-3-(o-tolyl)propanoic acid
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection: 20% Piperidine in DMF
-
Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / Ethanedithiol (EDT), 82.5:5:5:5:2.5 v/v)
-
Equipment: Automated or manual peptide synthesizer, reaction vessel, HPLC system for purification and analysis, mass spectrometer.
Experimental Protocols
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add sufficient DCM to cover the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM and wash the resin three times with DMF to prepare it for the first coupling step.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-(R)-3-amino-3-(o-tolyl)propanoic acid
Due to the steric hindrance from the ortho-tolyl group, extended coupling times and a more potent coupling reagent like HATU are recommended.
-
In a separate vial, dissolve Fmoc-(R)-3-amino-3-(o-tolyl)propanoic acid (3 equivalents relative to resin loading), HATU (2.95 equivalents), and HOBt (3 equivalents) in NMP.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4-6 hours. A longer coupling time is crucial to overcome the steric hindrance.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), a second coupling (recoupling) is necessary.
-
For recoupling, drain the reaction vessel and repeat steps 3-5.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 4: Peptide Cleavage and Precipitation
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The successful incorporation of sterically hindered β-amino acids is highly dependent on the choice of coupling reagent and reaction time. The following table summarizes typical yields obtained when coupling Fmoc-β-amino acids under different conditions.
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Crude Peptide Purity (%) | Typical Yield (%) |
| HBTU/HOBt/DIPEA | 2 | 2 | ~65-75 | ~60-70 |
| HATU/HOBt/DIPEA | 2 | 4-6 | >85 | >80 |
| DIC/HOBt | 5 | 12 | ~70-80 | ~65-75 |
Table 1: Comparison of coupling efficiencies for sterically hindered β-amino acids. The use of HATU with an extended coupling time is recommended for Fmoc-(R)-3-amino-3-(o-tolyl)propanoic acid to achieve higher purity and yield.
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis process.
Caption: Standard cycle for solid-phase peptide synthesis.
Caption: Optimized coupling workflow for hindered amino acids.
Application Notes and Protocols: (R)-3-Amino-3-(o-tolyl)propanoic acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral β-amino acid that serves as a valuable building block in asymmetric synthesis. Its stereochemically defined structure, featuring a primary amine and a carboxylic acid on a propyl chain with a tolyl substituent, makes it a versatile synthon for the introduction of chirality in the development of complex organic molecules, including pharmaceuticals and peptidomimetics. The presence of the ortho-tolyl group can impart unique steric and electronic properties to the target molecules, potentially influencing their biological activity and pharmacokinetic profiles. These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in key synthetic transformations.
Key Applications
The unique structural features of this compound make it a valuable component in several areas of organic synthesis and medicinal chemistry.
Synthesis of Chiral β-Lactams
β-Lactams are a core structural motif in a wide range of antibiotic agents. The use of chiral β-amino acids is a well-established strategy for the stereoselective synthesis of these important heterocycles. This compound can be employed as a precursor for the synthesis of chiral 3-amino-β-lactams, which are key intermediates for various carbapenem and monobactam antibiotics.
Solid-Phase Peptide Synthesis (SPPS)
As an unnatural β-amino acid, this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and potentially novel biological activities. The ortho-tolyl group can act as a conformational constraint, influencing the secondary structure of the peptide.
Chiral Auxiliary in Asymmetric Synthesis
While not as common as other chiral auxiliaries, β-amino acids can be utilized to direct the stereochemical outcome of reactions on an attached prochiral molecule. The chiral center of this compound can influence the facial selectivity of nucleophilic additions or other transformations.
Building Block for Bioactive Molecules
The structural motif of 3-amino-3-arylpropanoic acid is found in various biologically active compounds. For instance, the anti-diabetic drug Sitagliptin, a DPP-4 inhibitor, features a related β-amino acid core. This compound can serve as a valuable starting material for the synthesis of novel analogs of such drugs, where the o-tolyl group can modulate the pharmacological properties.
Experimental Protocols
The following protocols are provided as illustrative examples for the application of this compound. Researchers should optimize these procedures for their specific substrates and reaction conditions.
Protocol 1: Synthesis of a Chiral 3-Amino-β-Lactam
This protocol describes a representative cyclization of this compound to form a β-lactam ring, a key step in the synthesis of many antibiotic precursors.
Workflow for Chiral β-Lactam Synthesis
Caption: Workflow for the synthesis of a chiral 3-amino-β-lactam.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
Procedure:
-
N-Protection:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (1:1).
-
Add sodium hydroxide (1.1 eq) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C and add Boc₂O (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.
-
-
Activation and Cyclization:
-
Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous DCM.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes.
-
Add DIPEA (2.5 eq) and heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
-
Deprotection:
-
Dissolve the purified N-Boc-β-lactam in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the desired 3-amino-β-lactam as its TFA salt.
-
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (%) (HPLC) |
| N-Protection | N-Boc-(R)-3-Amino-3-(o-tolyl)propanoic acid | 95 | >98 |
| Cyclization | N-Boc-(R)-3-(o-tolyl)azetidin-2-one | 75 | >97 |
| Deprotection | (R)-3-Amino-3-(o-tolyl)azetidin-2-one | 98 | >99 |
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Fmoc-protected this compound into a peptide sequence using standard Fmoc/tBu solid-phase synthesis.
SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable solid support)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vessel, pre-activate Fmoc-(R)-3-Amino-3-(o-tolyl)propanoic acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Quantitative Data (Representative):
| Step | Parameter | Value |
| Coupling Efficiency | Per cycle (Kaiser test) | >99% |
| Crude Peptide Purity | HPLC (220 nm) | 70-85% |
| Final Peptide Purity | After HPLC | >98% |
| Overall Yield | Based on resin loading | 15-30% (for a 10-mer) |
Conclusion
This compound is a promising chiral building block for the synthesis of a variety of complex organic molecules. Its utility in the stereoselective synthesis of β-lactams and the creation of novel peptidomimetics highlights its potential in drug discovery and development. The protocols provided herein serve as a foundation for researchers to explore the diverse applications of this versatile synthon. Further investigation into its use in asymmetric catalysis and the synthesis of other bioactive compounds is warranted.
Application Notes and Protocols for the Enzymatic Resolution of (S)-3-amino-3-(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure β-amino acids are crucial building blocks in the synthesis of numerous pharmaceutical compounds, including antiviral and anticancer agents, and peptide-based drugs. (S)-3-amino-3-(o-tolyl)propanoic acid is a valuable chiral intermediate whose stereoselective synthesis is of significant interest. Enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiomerically pure compounds. This application note details a robust protocol for the preparation of (S)-3-amino-3-(o-tolyl)propanoic acid via the enzymatic resolution of its racemic N-phenylacetyl derivative using Penicillin G Acylase (PGA).
Penicillin G Acylase (EC 3.5.1.11) is a well-established industrial enzyme known for its application in the production of semi-synthetic penicillins.[1][2] Its utility extends to the kinetic resolution of a wide array of racemic compounds, including N-acylated amino acids.[3][4] The enzyme exhibits high enantioselectivity, preferentially hydrolyzing the N-acyl group of one enantiomer, leaving the other enantiomer unreacted. This difference in reactivity allows for the efficient separation of the two enantiomers. Immobilized PGA is often preferred in industrial applications to enhance enzyme stability and facilitate its reuse.[5]
This document provides detailed protocols for the synthesis of the racemic starting material, the enzymatic resolution process, and the analysis of the final product.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic resolution of N-phenylacetyl β-amino acids using Penicillin G Acylase, based on literature values for similar substrates. These values can be used as a benchmark for the optimization of the resolution of N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid.
Table 1: Reaction Parameters for Enzymatic Resolution
| Parameter | Value | Reference |
| Enzyme | Penicillin G Acylase (from E. coli or Achromobacter sp.) | [3] |
| Substrate | Racemic N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid | N/A |
| Substrate Concentration | 0.025 M | [3] |
| Enzyme Loading | 50 U per 25 mL reaction volume | [3] |
| pH | 7.5 | [3] |
| Temperature | 30°C | [3] |
| Titrant | 2 M NH₄OH | [3] |
| Reaction Time | 4-24 hours (monitored by HPLC) | N/A |
Table 2: Expected Outcomes of Enzymatic Resolution
| Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| (S)-3-amino-3-(o-tolyl)propanoic acid | >95% | ~45% | Representative |
| (R)-N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid | >95% | ~45% | Representative |
Experimental Protocols
Synthesis of Racemic N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid
This protocol describes the N-acylation of racemic 3-amino-3-(o-tolyl)propanoic acid with phenylacetyl chloride.
Materials:
-
Racemic 3-amino-3-(o-tolyl)propanoic acid
-
Phenylacetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve racemic 3-amino-3-(o-tolyl)propanoic acid (1 equivalent) in 2 M NaOH solution and cool the mixture to 0-5°C in an ice bath.
-
Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2 with 2 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure racemic N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid.
Enzymatic Resolution Protocol
This protocol details the kinetic resolution of racemic N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid using Penicillin G Acylase.
Materials:
-
Racemic N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid
-
Penicillin G Acylase (free or immobilized)
-
0.05 M Sodium phosphate buffer (pH 8.0)
-
2 M Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
pH-stat or autotitrator
-
Thermostated reaction vessel
Procedure:
-
Prepare a 0.025 M solution of racemic N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid in deionized water. Adjust the pH to 7.5 with 2 M NH₄OH.[3]
-
Transfer the solution to a thermostated reaction vessel and maintain the temperature at 30°C with continuous stirring.[3]
-
Add Penicillin G Acylase (50 U per 25 mL of substrate solution).[3]
-
Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 2 M NH₄OH using a pH-stat. The consumption of the titrant is indicative of the reaction progress (hydrolysis of the amide bond releases phenylacetic acid).[3]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the product and the remaining substrate.
-
Stop the reaction when the conversion reaches approximately 50% to ensure high enantiomeric excess for both the product and the unreacted substrate. This is typically achieved when the rate of titrant addition significantly decreases.
-
Terminate the reaction by adding 2 M HCl to lower the pH to ~2, which will inactivate the enzyme.
Work-up and Purification
This protocol describes the separation of the product, (S)-3-amino-3-(o-tolyl)propanoic acid, from the unreacted substrate, (R)-N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid.
Materials:
-
Reaction mixture from the enzymatic resolution
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ion-exchange resin (e.g., Dowex 50W)
Procedure:
-
After terminating the enzymatic reaction, extract the acidified solution with ethyl acetate (3 x 50 mL) to separate the unreacted (R)-N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid and phenylacetic acid into the organic phase.
-
The aqueous phase contains the desired (S)-3-amino-3-(o-tolyl)propanoic acid hydrochloride.
-
Purification of (R)-N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid:
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude (R)-N-phenylacetyl derivative.
-
Purify by recrystallization or column chromatography.
-
-
Purification of (S)-3-amino-3-(o-tolyl)propanoic acid:
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) to precipitate the free amino acid.
-
Alternatively, for a more robust purification, pass the aqueous solution through a strong cation-exchange resin (e.g., Dowex 50W, H⁺ form).
-
Wash the resin with deionized water to remove any remaining impurities.
-
Elute the desired (S)-amino acid with a dilute ammonium hydroxide solution (e.g., 2 M NH₄OH).
-
Collect the fractions containing the amino acid (monitored by TLC or a ninhydrin test).
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure (S)-3-amino-3-(o-tolyl)propanoic acid.
-
Analytical Method: Chiral HPLC
This protocol outlines the determination of enantiomeric excess (e.e.) of the product and unreacted substrate using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC T, or a polysaccharide-based CSP like CHIRALPAK AD-H or CHIRALCEL OD-H).[6]
Mobile Phase and Conditions (Example for a polysaccharide-based column):
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., Hexane:Isopropanol:TFA 80:20:0.1 v/v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
Sample Preparation:
-
Dissolve a small amount of the sample (from the reaction monitoring or the final purified product) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of authentic standards if available. For underivatized amino acids on certain CSPs, the D- (or R-) enantiomer is often retained longer.[6]
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
Visualizations
Caption: Overall workflow for the preparation of (S)-3-amino-3-(o-tolyl)propanoic acid.
Caption: Key steps in the enzymatic kinetic resolution process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 4. Resolution of alpha/beta-amino acids by enantioselective penicillin G acylase from Achromobacter sp. | Charles Explorer [explorer.cuni.cz]
- 5. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of (R)-3-Amino-3-(o-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on various derivatization methods applicable to the chiral analysis of (R)-3-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic β-amino acid. The derivatization is crucial for enhancing detection and enabling enantiomeric separation using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
The primary goal of derivatization in this context is to introduce a chromophoric or fluorophoric tag for sensitive detection (e.g., UV-Vis or fluorescence) and, in the case of chiral analysis, to form diastereomers that can be separated on an achiral stationary phase.
General Workflow for Derivatization
The logical flow for the derivatization and analysis of this compound is outlined below. The initial decision point is whether a direct method (using a chiral stationary phase) or an indirect method (requiring derivatization) will be employed. This document focuses on the indirect methods.
Caption: General workflow for the HPLC analysis of chiral amino acids.
Chiral Derivatization with Marfey's Reagent (FDAA)
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is a widely used chiral derivatizing agent (CDA) for the analysis of amino acids.[1][2][3] It reacts with the primary amino group of an amino acid to form diastereomers, which can then be separated by reversed-phase HPLC.[3][4] The resulting derivatives have a strong UV absorbance at approximately 340 nm, facilitating sensitive detection.[5]
Reaction Principle
References
- 1. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (R)-3-Amino-3-(o-tolyl)propanoic Acid as a Cathepsin Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsins are a class of proteases that play crucial roles in various physiological and pathological processes, including bone remodeling, immune response, and cancer progression. Among them, Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, making it a key target for the development of therapeutics against osteoporosis. Small molecule inhibitors of Cathepsin K have shown significant promise in preclinical and clinical studies. A common structural motif found in several potent cathepsin inhibitors is the β-amino acid scaffold. This document provides detailed application notes and protocols for the use of (R)-3-Amino-3-(o-tolyl)propanoic acid , a specific β-amino acid derivative, as a key intermediate in the synthesis of potential Cathepsin K inhibitors.
This compound serves as a crucial building block, providing a strategic scaffold for the design of peptidomimetic inhibitors that can interact with the active site of cathepsins. Its stereochemistry and the presence of the o-tolyl group can be exploited to achieve desired potency and selectivity.
Data Presentation
The inhibitory activities of representative cathepsin inhibitors are typically evaluated against a panel of cathepsins to determine their potency and selectivity. The data is often presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Cathepsin K IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin S IC50 (nM) | Reference |
| Odanacatib | 0.2 | >1000 | >1000 | >1000 | [1] |
| Balicatib | 1.4 | >500 | >4800 | >65000 | [1] |
| Relacatib | 0.041 | 0.068 | >1000 | >1000 | [1] |
| MV061194 | 2.5 | >100000 | >10000 | >100000 | [1] |
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Scheme:
References
Revolutionizing Peptide Therapeutics: A Guide to Solid-Phase Synthesis with Unnatural Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery and development. This powerful strategy allows for the creation of peptides with enhanced therapeutic properties, including increased stability against enzymatic degradation, improved potency, and novel functionalities.[1][2] Solid-phase peptide synthesis (SPPS) is the cornerstone technique that enables the precise and efficient assembly of these modified peptides.[1] This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing a variety of unnatural amino acids, addressing common challenges and offering robust solutions.
Core Principles and Challenges
The fundamental workflow of SPPS for incorporating unnatural amino acids mirrors the iterative cycle used for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the subsequent amino acid, and washing to remove excess reagents and byproducts.[1][3] However, the unique structures of unnatural amino acids often introduce specific challenges that necessitate modifications to standard protocols.
Key considerations include:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted unnatural amino acids can physically impede the coupling reaction, leading to incomplete reactions and deletion sequences.[1][3] This often requires the use of more potent coupling reagents and extended reaction times.
-
Altered Reactivity and Electronic Effects: The chemical properties of the UAA side chain can influence the reactivity of the α-amino and carboxyl groups, potentially interfering with standard SPPS chemistry.[1][3] This may necessitate specific protecting group strategies to prevent unwanted side reactions.
-
Solubility: The introduction of unnatural amino acids can alter the solubility of both the protected amino acid and the growing peptide-resin, potentially leading to aggregation and incomplete reactions.[1]
Two primary orthogonal protection schemes are employed in SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. The Fmoc/tBu approach is generally preferred due to its milder deprotection conditions, which are more compatible with a wider range of sensitive unnatural amino acids.[1][3]
Quantitative Data on Unnatural Amino Acid Incorporation
The efficiency of incorporating unnatural amino acids can vary significantly depending on the structure of the UAA and the chosen synthetic conditions. The following tables summarize representative quantitative data for the incorporation of different classes of unnatural amino acids.
Table 1: Coupling Efficiency of Representative Unnatural Amino Acids
| Unnatural Amino Acid | Coupling Reagent | Activation Time (min) | Coupling Time (min) | Coupling Efficiency (%) |
| Fmoc-β-Alanine-OH | HBTU/HOBt/DIEA | 2 | 60 | >99 |
| Fmoc-N-methyl-Alanine-OH | HATU/DIEA | 5 | 60 | ~98 |
| Fmoc-D-Phenylalanine-OH | DIC/HOBt | 5 | 120 | >99 |
| Fmoc-p-Azido-L-phenylalanine-OH | HCTU/DIEA | 2 | 90 | >98 |
| Fmoc-L-propargylglycine-OH | COMU/DIEA | 2 | 60 | >99 |
Note: Coupling efficiencies are often monitored qualitatively by the Kaiser test or quantitatively by HPLC analysis of a small cleaved sample.[1]
Table 2: Overall Yield and Purity of Peptides Containing Unnatural Amino Acids
| Peptide Sequence (UAA highlighted) | Synthesis Scale (mmol) | Overall Yield (%) | Purity (%) | Analytical Method |
| Ac-Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH2 | 0.1 | 65 | >95 | RP-HPLC, MS |
| H-Gly-N-Me-Phe -Gly-Gly-OH | 0.25 | 58 | >97 | RP-HPLC, MS |
| H-Cys(p-azido-Phe )-Lys-Gly-Ala-Cys-OH | 0.05 | 45 | >90 | RP-HPLC, MS |
Experimental Workflows and Decision Pathways
The successful incorporation of unnatural amino acids relies on a systematic approach to the SPPS workflow and careful selection of reagents.
Caption: General workflow for solid-phase peptide synthesis incorporating unnatural amino acids.
When encountering challenges such as steric hindrance, a decision-making process for optimizing coupling conditions is crucial.
Caption: Decision pathway for optimizing the coupling of sterically hindered unnatural amino acids.
Detailed Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for manual solid-phase peptide synthesis.
Protocol 1: Standard Fmoc SPPS Cycle for Unnatural Amino Acid Incorporation
This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.
-
Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel.[1] b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[1][3] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[1] b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for another 15 minutes. d. Wash the resin thoroughly with DMF (5 x 1 min).
-
Unnatural Amino Acid Coupling: a. In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected unnatural amino acid in DMF. b. Add 3-5 equivalents of a coupling reagent (e.g., HBTU/HOBt or HATU) and 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution.[3] c. Pre-activate the mixture for 2-5 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Allow the coupling reaction to proceed for 1-4 hours at room temperature. For sterically hindered UAAs, longer coupling times or double coupling may be necessary.[3] f. Monitor the reaction completion using a qualitative test (e.g., Kaiser test). g. Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
-
Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1][3] b. Agitate the mixture at room temperature for 2-4 hours.[1][3]
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide.[1][3] b. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1][3] c. Centrifuge the mixture to pellet the crude peptide.[1][3] d. Wash the peptide pellet with cold diethyl ether.[1] e. Dry the crude peptide under vacuum.[1] f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] g. Characterize the purified peptide by mass spectrometry (MS).[1]
Application in Drug Discovery: Modulating a GPCR Signaling Pathway
Peptides containing unnatural amino acids are instrumental in developing novel therapeutics that can modulate signaling pathways with high specificity and stability. For example, a synthetic peptide analog of a native ligand, incorporating a UAA to lock its bioactive conformation, can act as a potent and selective antagonist for a G-protein coupled receptor (GPCR), thereby inhibiting a downstream signaling cascade implicated in a disease state.
Caption: Modulation of a GPCR signaling pathway by a UAA-containing peptide antagonist.
Conclusion
The solid-phase synthesis of peptides containing unnatural amino acids is a versatile and indispensable tool in modern drug discovery and chemical biology. While challenges such as steric hindrance and side-chain reactivity exist, they can be overcome through the rational selection of protecting groups, powerful coupling reagents, and optimized reaction protocols.[1] The detailed protocols and data presented herein provide a solid foundation for researchers to successfully synthesize and explore the vast potential of these novel peptide-based therapeutics.
References
Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries represent a robust and reliable strategy for controlling stereochemistry during chemical transformations.[1][2][3] This document provides detailed application notes and experimental protocols for the use of common chiral auxiliaries in asymmetric synthesis, focusing on their application in creating stereogenic centers.
The fundamental principle involves the temporary covalent attachment of a chiral molecule, the "auxiliary," to a prochiral substrate.[1] This chiral auxiliary then directs a subsequent chemical reaction to occur preferentially on one face of the substrate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the auxiliary is removed to yield the desired enantiomerically enriched product and is often recoverable for reuse.[1]
This guide will focus on three widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine Amides.
General Workflow of Chiral Auxiliary Mediated Asymmetric Synthesis
The use of a chiral auxiliary in asymmetric synthesis follows a general three-step sequence: attachment of the auxiliary to a substrate, diastereoselective reaction to create a new stereocenter, and cleavage of the auxiliary to yield the enantiomerically enriched product.
References
Application Notes and Protocols: N-Protection Strategies for (R)-3-Amino-3-(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-protection of (R)-3-Amino-3-(o-tolyl)propanoic acid, a chiral building block of interest in pharmaceutical synthesis. The selection of an appropriate N-protecting group is crucial for the successful incorporation of this moiety into larger molecules, preventing unwanted side reactions and ensuring stereochemical integrity. This guide focuses on three of the most widely used N-protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Introduction to N-Protection Strategies
The primary amino group of this compound is a nucleophilic center that can undergo various undesired reactions during a synthetic sequence. Protection of this amine as a carbamate is a common and effective strategy. The choice of the protecting group depends on the overall synthetic plan, particularly the reaction conditions that will be employed in subsequent steps and the desired deprotection method.
-
Boc (tert-butyloxycarbonyl): This protecting group is stable to a wide range of non-acidic conditions and is typically removed with strong acids.
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions and is most commonly cleaved by catalytic hydrogenolysis.[1][2]
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is notably labile to basic conditions, making it orthogonal to both Boc and Cbz protection strategies.[3]
Data Summary of N-Protection Strategies
The following tables summarize typical reaction conditions and yields for the N-protection of amino acids with Boc, Cbz, and Fmoc groups. While specific data for this compound is not extensively published, the data presented for structurally similar amino acids, particularly those with aromatic side chains like phenylalanine, serve as a reliable guide for expected outcomes.
Table 1: N-Boc Protection of Amino Acids
| Reagent | Base | Solvent | Reaction Time | Typical Yield (%) | Reference |
| Di-tert-butyl dicarbonate (Boc)₂O | NaOH or NaHCO₃ | Dioxane/Water | 2-4 hours | 90-98 | [4] |
| Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine | Dioxane/Water | 2-3 hours | >95 | [5] |
| Di-tert-butyl dicarbonate (Boc)₂O | Catalyst-free | Water/Acetone | Short | Excellent | [6] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine | Dioxane/Water | 2 hours | Excellent | [5] |
Table 2: N-Cbz Protection of Amino Acids
| Reagent | Base | Solvent | Reaction Time | Typical Yield (%) | Reference |
| Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃ or NaHCO₃ | Water | 2-4 hours | 90-98 (for Phenylalanine) | [1][7] |
| Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃/NaHCO₃ buffer | Dioxane/Water | Not Specified | High | [8] |
| Benzyl Chloroformate (Cbz-Cl) | Catalyst-free | Water | Not Specified | High | [9] |
| Benzyl N-succinimidyl carbonate (Cbz-OSu) | NaHCO₃ | THF/Water | Not Specified | High | [7] |
Table 3: N-Fmoc Protection of Amino Acids
| Reagent | Base | Solvent | Reaction Time | Typical Yield (%) | Reference |
| Fmoc-Chloride (Fmoc-Cl) | Na₂CO₃ | Dioxane/Water | 2-4 hours | 80-95 | [10] |
| Fmoc-Chloride (Fmoc-Cl) | Catalyst-free | Water/Ethanol | Not Specified | High | [10] |
| Fmoc-OSu | NaHCO₃ | Acetone/Water | 1-2 hours | >90 | [11] |
| Fmoc-OSu | Triethylamine | Acetonitrile | 30 minutes | >90 | [3] |
Experimental Protocols
The following are detailed protocols for the N-protection of this compound. These are generalized procedures and may require optimization for specific scales and laboratory conditions.
Protocol 1: N-Boc Protection using Di-tert-butyl dicarbonate ((Boc)₂O)
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and water containing sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate dissolved in a minimal amount of dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(R)-3-Amino-3-(o-tolyl)propanoic acid.
Protocol 2: N-Cbz Protection using Benzyl Chloroformate (Cbz-Cl)
Materials:
-
This compound (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in an aqueous solution of sodium carbonate. The pH should be maintained between 9 and 10.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the vigorously stirred solution, ensuring the temperature remains below 5 °C.[7]
-
Continue stirring at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 2.
-
The N-Cbz protected product will precipitate out of the solution.[1]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: N-Fmoc Protection using Fmoc-Chloride (Fmoc-Cl)
Materials:
-
This compound (1.0 equiv)
-
Fmoc-Chloride (Fmoc-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Deprotection Strategies
The choice of deprotection method is as critical as the protection step and is dictated by the protecting group used and the stability of the rest of the molecule.
Table 4: Deprotection Conditions
| Protecting Group | Reagents | Solvent | Conditions | Reference |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 hours | [12][13] |
| 4M HCl in Dioxane | Dioxane | Room Temperature, 1-2 hours | [12] | |
| Oxalyl chloride, Methanol | Methanol | Room Temperature, 1-4 hours | [13][14] | |
| Cbz | H₂, Pd/C (5-10 mol%) | Methanol or Ethanol | Room Temperature, Atmospheric Pressure | [1] |
| HBr (33%) in Acetic Acid | Acetic Acid | Room Temperature, 1-2 hours | [1] | |
| AlCl₃, HFIP | Dichloromethane (DCM) | Room Temperature | [15] | |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | Room Temperature, 10-30 minutes | [16][17] |
| 2% DBU, 2% Piperidine in DMF | Dimethylformamide (DMF) | Room Temperature, 5-10 minutes | [16] |
Visualizing the Workflow
The following diagrams illustrate the general workflow for the N-protection and subsequent deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. scielo.br [scielo.br]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. ijacskros.com [ijacskros.com]
- 10. rsc.org [rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. peptide.com [peptide.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Coupling reagents for hindered β-amino acids in peptide synthesis
Application Note & Protocol Guide
Topic: Overcoming Steric Challenges: Advanced Coupling Strategies for Hindered β-Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry.
Executive Summary: The Challenge of Steric Hindrance with β-Amino Acids
The incorporation of β-amino acids into peptide chains is a cornerstone of modern drug discovery, offering pathways to create peptidomimetics with enhanced proteolytic stability and unique secondary structures. However, these advantages are often counterbalanced by significant synthetic challenges, particularly when dealing with sterically hindered β-amino acids (e.g., those with substitution at the Cα and/or Cβ positions). The steric bulk surrounding the reacting centers—the carboxylic acid and the amino group—dramatically reduces reaction rates and can promote undesirable side reactions, such as epimerization or cyclization, leading to low yields and impure products.
This guide provides an in-depth analysis of robust coupling strategies designed to overcome these steric barriers. We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind their efficacy, offering field-proven protocols and comparative data to empower researchers to make informed decisions for their specific synthetic targets.
Mechanistic Underpinnings: Why Standard Coupling Fails and What to Do About It
Standard amide bond formation relies on the activation of a carboxylic acid to make it sufficiently electrophilic to react with the nucleophilic amine of the incoming amino acid. With hindered β-amino acids, this process is kinetically disfavored. The steric shields on both the N-terminus and the C-terminus impede the ideal orbital alignment required for efficient bond formation.
The Critical Role of the Activated Intermediate
The success of a coupling reaction hinges on the nature of the activated intermediate. For hindered systems, the ideal intermediate is highly reactive yet stable enough to resist premature degradation or side reactions. The choice of coupling reagent directly dictates the type of activated species formed.
-
Uronium/Guanidinium Reagents: These reagents, such as HATU, HBTU, and HCTU, are among the most effective for hindered couplings. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly converted to an activated ester (e.g., an OAt-ester in the case of HATU). The superiority of HATU in many challenging cases stems from the electron-withdrawing nature of the 7-azabenzotriazole group, which creates a more potent acylating agent less prone to racemization.
-
Phosphonium Salt Reagents: Reagents like PyBOP and PyAOP operate through the formation of a phosphonium ester intermediate. This species is also highly reactive and has proven effective for difficult couplings.
-
Carbodiimides and Additives: While the classic DCC/HOBt combination is a workhorse in peptide synthesis, it often fails with severely hindered fragments. The addition of more potent additives, such as HOAt, can enhance the reactivity of the system. However, for the most demanding couplings, moving to uronium or phosphonium-based reagents is generally recommended.
The workflow for coupling reagent activation is visualized below.
Figure 1: General workflow for coupling reagent-mediated amide bond formation.
Comparative Analysis of High-Performance Coupling Reagents
The choice of reagent is not arbitrary. It is a calculated decision based on the specific steric environment of the β-amino acid. Below is a comparative table summarizing the key characteristics of leading reagents for hindered couplings.
| Reagent | Class | Key Advantages | Common Drawbacks |
| HATU | Uronium/Guanidinium | Extremely high reactivity; low propensity for racemization; excellent for hindered amino acids. | High cost; potential for side reactions if not used correctly. |
| HCTU | Uronium/Guanidinium | High reactivity similar to HATU but more cost-effective; high solubility. | Can be less effective than HATU for the most extreme cases of steric hindrance. |
| PyBOP | Phosphonium Salt | High reactivity; stable and less moisture-sensitive than some uronium salts. | Can cause undesirable side reactions at the C-terminus of histidine residues. |
| COMU | Uronium/Guanidinium | High reactivity comparable to HATU; byproducts are water-soluble, simplifying purification. | Higher cost than some alternatives. |
| Acid Fluorides | Acyl Halide | Extremely high reactivity, often succeeding where other reagents fail; low racemization potential. | Requires a separate synthesis step to prepare the amino acid fluoride monomer. |
Field-Proven Protocols for Coupling Hindered β-Amino Acids
The following protocols are designed to provide a robust starting point for optimizing the incorporation of hindered β-amino acids.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the first-line approach for moderately to severely hindered β-amino acids. The use of a non-coordinating base like DIPEA is critical to prevent premature side reactions.
Materials:
-
Fmoc-protected β-amino acid (1.0 eq)
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
HATU (0.95 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a clean, dry reaction vessel, dissolve the Fmoc-protected β-amino acid (1.0 eq) and HATU (0.95 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color. Rationale: Pre-activation ensures the formation of the highly reactive OAt-ester before the mixture is introduced to the resin-bound amine, maximizing coupling efficiency.
-
Coupling Reaction: Add the pre-activated mixture to the resin-bound peptide.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For exceptionally hindered systems, the reaction time may be extended up to 12 hours.
-
Monitoring: Perform a Kaiser test or a similar ninhydrin-based test to monitor the disappearance of the free amine. A negative test (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (2x) to remove excess reagents and byproducts.
Protocol 2: The Acid Fluoride Approach for "Impossible" Couplings
For cases where even powerful uronium reagents fail, converting the carboxylic acid to a highly reactive acid fluoride can provide a solution.
Part A: Synthesis of the Fmoc-β-Amino Acid Fluoride
-
In a dry flask under an inert atmosphere (e.g., argon), dissolve the Fmoc-protected β-amino acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add cyanuric fluoride (0.5 eq). Caution: Cyanuric fluoride is toxic and moisture-sensitive. Handle with appropriate care in a fume hood.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the acid fluoride.
-
Upon completion, carefully quench the reaction and purify the resulting Fmoc-β-amino acid fluoride.
Part B: Coupling to the Resin
-
Swell the resin-bound peptide in anhydrous DMF.
-
Dissolve the purified Fmoc-β-amino acid fluoride (1.5 eq) in anhydrous DMF.
-
Add the acid fluoride solution to the resin. Note that for this reaction, a base is often not required, which can help minimize side reactions.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor and wash the resin as described in Protocol 1.
The decision-making process for selecting a coupling strategy is illustrated below.
Figure 2: Decision workflow for selecting a coupling protocol.
Conclusion and Future Perspectives
The successful incorporation of hindered β-amino acids is achievable through the rational selection of highly active coupling reagents and optimized protocols. While HATU remains a gold standard for many applications, the development of novel reagents like COMU and the revitalization of classic methods like the use of acid fluorides provide a powerful and expanded toolkit for peptide chemists. As the demand for more complex and sterically encumbered peptidomimetics grows, a deep understanding of the mechanistic principles outlined in this guide will be essential for driving innovation in drug discovery and materials science.
Application Notes and Protocols for the Kinetic Resolution of Racemic 3-Amino-3-(o-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure β-amino acids are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The stereochemistry of these molecules often dictates their pharmacological activity and metabolic profile. The kinetic resolution of racemic mixtures is a widely employed strategy to access enantiopure compounds. This document provides detailed application notes and a protocol for the enzymatic kinetic resolution of racemic 3-amino-3-(o-tolyl)propanoic acid, a valuable intermediate for drug development. While a specific protocol for this exact substrate is not widely published, the following methodology is adapted from established procedures for the kinetic resolution of structurally similar 3-amino-3-arylpropanoic acids and other chiral amines, primarily utilizing the highly selective Candida antarctica Lipase B (CAL-B).
Principle of the Method
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the two enantiomers. In this proposed protocol, an enzymatic kinetic resolution is employed. The racemic 3-amino-3-(o-tolyl)propanoic acid is first converted to its corresponding ester. Then, a lipase, such as Candida antarctica Lipase B (CAL-B), selectively catalyzes the acylation or hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the acylated (or hydrolyzed) product and the unreacted ester can then be separated, and the desired enantiomer can be isolated in high enantiomeric purity.
Experimental Workflow
The overall experimental workflow for the kinetic resolution of racemic 3-amino-3-(o-tolyl)propanoic acid is depicted below.
Caption: Experimental workflow for the enzymatic kinetic resolution.
Data Presentation
The following tables summarize representative quantitative data for the lipase-catalyzed kinetic resolution of a racemic 3-amino-3-arylpropanoic acid ester, which can be considered analogous to the target molecule. This data is for illustrative purposes to demonstrate the expected outcomes of the proposed protocol.
Table 1: Effect of Acyl Donor on Kinetic Resolution
| Acyl Donor | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |
| Ethyl acetate | 48 | 45 | 82 | >99 | 150 |
| Vinyl acetate | 24 | 50 | >99 | 98 | >200 |
| Isopropenyl acetate | 20 | 51 | >99 | 99 | >200 |
| Ethyl butyrate | 72 | 42 | 75 | 98 | 120 |
Table 2: Effect of Solvent on Kinetic Resolution
| Solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |
| Toluene | 24 | 48 | 92 | >99 | 180 |
| Hexane | 36 | 46 | 85 | >99 | 160 |
| Methyl tert-butyl ether (MTBE) | 20 | 50 | >99 | 98 | >200 |
| Dioxane | 48 | 40 | 70 | 97 | 110 |
Experimental Protocols
Protocol 1: Esterification of Racemic 3-Amino-3-(o-tolyl)propanoic Acid
Objective: To synthesize the ethyl ester of the racemic amino acid, which is a suitable substrate for the lipase-catalyzed resolution.
Materials:
-
Racemic 3-amino-3-(o-tolyl)propanoic acid
-
Absolute ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend racemic 3-amino-3-(o-tolyl)propanoic acid (1.0 eq) in absolute ethanol (10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-3-(o-tolyl)propanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(o-tolyl)propanoate
Objective: To selectively acylate one enantiomer of the racemic ester using Candida antarctica Lipase B.
Materials:
-
Racemic ethyl 3-amino-3-(o-tolyl)propanoate
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous solvent (e.g., methyl tert-butyl ether - MTBE)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a dried flask, dissolve racemic ethyl 3-amino-3-(o-tolyl)propanoate (1.0 eq) in the anhydrous solvent (e.g., MTBE, 20 mL per gram of ester).
-
Add the acyl donor (e.g., vinyl acetate, 1.5 eq).
-
Add immobilized CAL-B (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining substrate and the acylated product.
-
When the conversion reaches approximately 50% (or the desired level of enantiomeric excess is achieved for one of the components), stop the reaction.
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent and excess acyl donor from the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted (e.g., R)-ethyl 3-amino-3-(o-tolyl)propanoate and the acylated (e.g., S)-N-acetyl-3-amino-3-(o-tolyl)propanoate.
-
Separate the two components by column chromatography on silica gel.
Protocol 3: Determination of Enantiomeric Excess
Objective: To quantify the enantiomeric purity of the substrate and product.
Method: Chiral High-Performance Liquid Chromatography (HPLC).
Typical Conditions (to be optimized for the specific compound):
-
Column: A suitable chiral stationary phase, for example, a Daicel Chiralcel OD-H or Chiralpak AD-H column.
-
Mobile Phase: A mixture of n-hexane and isopropanol, with a small amount of a modifier like diethylamine for basic compounds. The exact ratio needs to be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Prepare standard solutions of the racemic mixture and, if available, the pure enantiomers.
-
Dissolve the samples from the kinetic resolution in the mobile phase.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Identify the peaks corresponding to each enantiomer based on the retention times of the standards.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting an appropriate enzyme and reaction conditions for a successful kinetic resolution.
Caption: Key factors influencing kinetic resolution.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and professionals in drug development to perform the kinetic resolution of racemic 3-amino-3-(o-tolyl)propanoic acid. Although based on methodologies for structurally related compounds, this information provides a strong starting point for developing a specific and optimized process. The successful application of this enzymatic kinetic resolution will enable the synthesis of enantiomerically pure β-amino acid building blocks, which are of significant interest in the pharmaceutical industry.
Troubleshooting & Optimization
Technical Support Center: (R)-3-Amino-3-(o-tolyl)propanoic acid Purification
Welcome to the technical support center for the purification of (R)-3-Amino-3-(o-tolyl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from the synthetic route and subsequent work-up procedures. These may include:
-
The (S)-enantiomer: The opposite enantiomer is the most common process-related impurity in chiral synthesis.
-
Unreacted starting materials: Depending on the synthetic pathway, these could include o-tolualdehyde, malonic acid derivatives, or other precursors.
-
Side-products: Decarboxylation products or byproducts from competing reactions.
-
Residual solvents: Solvents used in the reaction or purification steps, such as toluene, ethyl acetate, or alcohols.
-
Reagents: Traces of reagents used in the synthesis, for example, bases or acids.
Q2: What is the recommended method for determining the enantiomeric purity of this compound?
A2: The most reliable and widely used method for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Several types of chiral columns are available, and the selection may require some screening for optimal separation.[1][2] Derivatization of the amino acid with a chiral derivatizing agent followed by analysis on a standard achiral HPLC column is also a viable, though more complex, alternative.[3][4]
Q3: How does pH affect the solubility of this compound during purification?
A3: As an amino acid, the solubility of this compound is highly dependent on pH.[5][6][7]
-
At its isoelectric point (pI): The molecule exists as a zwitterion and typically exhibits its lowest solubility in aqueous solutions. This property is often exploited for crystallization.
-
At low pH (acidic conditions): The amino group is protonated (-NH3+), increasing the overall positive charge and enhancing solubility in aqueous media.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-), leading to a net negative charge and increased aqueous solubility.
Manipulating the pH is a critical step in both extraction and crystallization processes.[8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent. | The solvent is not polar enough to dissolve the zwitterionic form of the amino acid. | Try a more polar solvent or a solvent mixture (e.g., water, methanol, ethanol). Heating the solvent can also increase solubility. |
| Oiling out occurs during cooling. | The solution is too concentrated, or the cooling rate is too fast. The solvent may not be optimal. | Dilute the solution with more solvent. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Try a different solvent or solvent system. |
| Poor recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. The pH is not at the isoelectric point. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Adjust the pH of the aqueous solution to the isoelectric point to minimize solubility before crystallization. |
| Low purity after recrystallization. | Impurities are co-crystallizing with the product. The chosen solvent does not effectively discriminate between the product and impurities. | Perform multiple recrystallizations. Try a different solvent system. Consider a pre-purification step like column chromatography. |
Chiral HPLC Separation Problems
| Problem | Possible Cause | Suggested Solution |
| Poor or no separation of enantiomers. | The chiral stationary phase (CSP) is not suitable for this compound. The mobile phase composition is not optimal. | Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based).[1] Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. Adjust the mobile phase additives (e.g., trifluoroacetic acid, diethylamine) which can significantly impact peak shape and resolution. |
| Poor peak shape (tailing or fronting). | Secondary interactions between the analyte and the stationary phase. Overloading of the column. Inappropriate mobile phase pH. | Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted ionic interactions. Inject a smaller sample volume or a more dilute sample. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent retention times. | Inadequate column equilibration. Fluctuations in mobile phase composition or temperature. Column degradation. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Use a column thermostat to maintain a constant temperature. If performance degrades, try flushing the column or consider replacing it. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a potential solvent (e.g., water, ethanol, isopropanol, or mixtures thereof) and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Chiral HPLC Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
Logical Relationships in Purification
Caption: Logical Flow of Purification and Analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
Preventing racemization during coupling of (R)-3-Amino-3-(o-tolyl)propanoic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the coupling of (R)-3-Amino-3-(o-tolyl)propanoic acid, ensuring the stereochemical integrity of your synthetic molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the process where the pure (R)-enantiomer of your 3-amino-3-(o-tolyl)propanoic acid is converted into a mixture of both (R)- and (S)-enantiomers during the coupling reaction. This loss of stereochemical integrity at the chiral center (the carbon atom bonded to the amino group and the o-tolyl group) can lead to the formation of undesired diastereomers in your final product. This can significantly impact the product's biological activity and therapeutic efficacy.
Q2: What are the primary mechanisms of racemization during the coupling reaction?
A2: Racemization during amide bond formation primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway for α-amino acids and can be a relevant pathway for β-amino acids under certain conditions. The activated carboxyl group of the N-protected amino acid can intramolecularly cyclize to form a transient, highly reactive intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component can then occur from either face of the achiral intermediate, resulting in a mixture of diastereomers.
-
Direct Enolization: This mechanism involves the direct abstraction of the proton at the chiral center by a base from the activated amino acid, forming an achiral enolate intermediate. This enolate can then be protonated from either side, leading to racemization. This pathway is more likely under strongly basic conditions.[1]
Q3: How susceptible is this compound to racemization?
A3: While any chiral amino acid can racemize, the susceptibility of β-amino acids like this compound depends on several factors. The presence of the electron-donating o-tolyl group might influence the acidity of the α-proton. Generally, amino acids with aromatic side chains can be prone to racemization. It is crucial to employ optimized coupling conditions to preserve its enantiomeric purity.
Q4: How do different components of the coupling reaction influence racemization?
A4: Several factors in the coupling reaction can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of activating reagent is critical. Modern onium salt-based reagents (uronium/aminium and phosphonium salts) like HATU, HBTU, and COMU are generally preferred as they are known to suppress racemization.[2][3] Carbodiimide reagents like DCC and EDC can lead to higher levels of racemization unless used with additives.[1][2]
-
Additives: When using carbodiimides, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[1] They react with the highly reactive carbodiimide intermediate to form a more stable active ester, which in turn minimizes racemization. HOAt and OxymaPure are generally considered more effective than HOBt in suppressing racemization.[1]
-
Base: The choice and amount of base are crucial. Stronger, less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[4] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended to minimize epimerization.[1][4]
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence racemization. A mixture of solvents, such as DCM/DMF, may be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of the undesired diastereomer detected after coupling. | Racemization during the coupling step. | 1. Optimize the Coupling Reagent: If using a carbodiimide (DCC, EDC), ensure the presence of an additive like HOBt, HOAt, or OxymaPure. Consider switching to a low-racemization onium salt reagent such as HATU, HBTU, or COMU.[1][2][3] |
| 2. Change the Base: If using a strong, non-hindered base like TEA or DIPEA, switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][4] Use the minimum necessary amount of base. | ||
| 3. Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, for example, by starting the reaction at 0 °C and allowing it to slowly warm to room temperature.[1] | ||
| 4. Pre-activation: For some coupling reagents, a short pre-activation time of the carboxylic acid before adding the amine component can be beneficial. | ||
| Incomplete reaction and the presence of starting materials. | Steric hindrance from the o-tolyl group or low reactivity of the coupling partners. | 1. Increase Reaction Time or Temperature: While increasing temperature can risk racemization, a modest increase or longer reaction time at a lower temperature might be necessary. Monitor the reaction closely for both completion and epimerization. |
| 2. Use a More Powerful Coupling Reagent: Reagents like HATU and COMU are known for their high coupling efficiency, even with sterically hindered amino acids.[5][6] | ||
| 3. Optimize Solvent: Ensure all components are fully dissolved. A solvent mixture like DMF/DCM might be necessary. |
Quantitative Data on Coupling Reagent Performance
The following table summarizes available data on the performance of different coupling reagents concerning side reactions, which can be indicative of their effectiveness in preventing racemization.
| Coupling Reagent | Model System | Observation | Reference |
| COMU | Demanding Leu-enkephalin derivative synthesis | 0.26% of des-Aib side product | [7] |
| HATU | Demanding Leu-enkephalin derivative synthesis | 17% of des-Aib side product | [7] |
| HBTU | Demanding Leu-enkephalin derivative synthesis | 53% of des-Aib side product | [7] |
| DIC/Oxyma | Coupling of Fmoc-L-His(Trt)-OH | 1.8% of D-product | [8] |
Note: The data above is from a specific, challenging peptide synthesis and serves as a relative comparison of the efficiency of these reagents in minimizing side reactions. The extent of racemization is highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Here are detailed protocols for recommended low-racemization coupling methods.
Protocol 1: Coupling using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the solution, add the amine component (1.0-1.2 eq.), HATU (1.0 eq.), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) or N-methylmorpholine (NMM) (2.0 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 10-15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using COMU
-
Preparation: In a reaction vessel under an inert atmosphere, dissolve the N-protected this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: Add the amine component (1.0-1.2 eq.), COMU (1.0 eq.), and a hindered base like DIPEA (2.0 eq.). Note that COMU can often be effective with only 1 equivalent of base.[9]
-
Reaction: Stir the mixture at room temperature. The reaction can be monitored by a color change; the solution may turn orange-red with DIPEA and will become colorless or yellow upon completion.[10] Reaction times are typically short, ranging from 30 minutes to a few hours.
-
Monitoring: Confirm reaction completion with TLC or LC-MS.
-
Work-up: The byproducts of COMU are water-soluble, which can simplify the work-up.[9] Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Protocol 3: Coupling using DIC/OxymaPure
-
Preparation: Dissolve the N-protected this compound (1.0 eq.) and OxymaPure (1.0 eq.) in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0 °C and add DIC (1.0 eq.). Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (1.0-1.2 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add one equivalent of a base like NMM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress.
-
Work-up: After the reaction is complete, filter off the diisopropylurea byproduct. Dilute the filtrate with an organic solvent and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.
Visualizations
Caption: Primary mechanisms of racemization during amide coupling.
Caption: A logical workflow for troubleshooting high racemization.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of aryl propanoic acids
Welcome to the technical support center for the synthesis of aryl propanoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side product formation during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthetic routes to 2-arylpropanoic acids like ibuprofen?
A1: Two of the most well-known industrial syntheses for ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process.[1] The Boots process is a six-step synthesis, while the more modern and "greener" BHC process involves only three steps and boasts a higher atom economy, minimizing waste byproducts.[2][3][4] Both methods typically start with isobutylbenzene and utilize a Friedel-Crafts acylation as a key step.[1]
Q2: What is "atom economy" and why is it important in comparing synthetic routes?
A2: Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired final product.[4] A higher atom economy signifies a "greener" process with less waste. For instance, the BHC process for ibuprofen synthesis has an atom economy of approximately 80%, a significant improvement over the Boots process at around 40%.[2]
Troubleshooting Guides
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone for creating the key intermediate in many aryl propanoic acid syntheses, such as 4'-isobutylacetophenone in the ibuprofen synthesis.[1] This reaction involves treating an aromatic compound with an acylating agent (e.g., an acyl chloride or anhydride) in the presence of a Lewis acid catalyst.
Q: I am getting a mixture of products in my Friedel-Crafts acylation. How can I improve the regioselectivity?
A: This is a common issue related to the directing effects of substituents on the aromatic ring and steric hindrance.
-
Side Products: The primary side products are regioisomers of the desired product. For an ortho-, para-directing group like the isobutyl group on isobutylbenzene, the main products are the para- and ortho-acylated isomers. Due to the steric bulk of the isobutyl group, the para product is generally favored.[2]
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable para isomer over the kinetically favored ortho isomer.
-
Choice of Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃) can influence the isomer ratio. Using a milder Lewis acid or a different solvent system may improve selectivity.
-
Steric Hindrance: Employing a bulkier acylating agent can increase the steric barrier for ortho-acylation, thereby increasing the proportion of the para-isomer.
-
Q: My Friedel-Crafts acylation is resulting in multiple acylations of the aromatic ring. How can I prevent this?
A: Polysubstitution is a potential side reaction, particularly with highly activated aromatic rings.
-
Side Product: Di- or poly-acylated aromatic compounds.
-
Troubleshooting:
-
Stoichiometry: Use a strict 1:1 stoichiometry of the acylating agent to the aromatic substrate.
-
Reaction Conditions: The acyl group introduced is deactivating, which naturally disfavors a second acylation.[5] However, if the starting arene is highly activated, careful control of reaction time and temperature is crucial to prevent over-reaction. Using a less reactive acylating agent can also be beneficial.
-
Darzens Reaction
The Darzens reaction, a key step in the Boots synthesis of ibuprofen, involves the condensation of a ketone with an α-haloester to form an α,β-epoxy ester.[2][3]
Q: My Darzens reaction is producing a mixture of stereoisomers. How can I control the diastereoselectivity?
A: The formation of diastereomers is an inherent aspect of the Darzens reaction mechanism.
-
Side Products: The reaction typically produces a mixture of syn and anti diastereomers of the α,β-epoxy ester, with the subsequent epoxide forming a mixture of cis and trans isomers.[6]
-
Troubleshooting:
-
Base and Solvent: The choice of base and solvent can influence the diastereomeric ratio. For instance, using a bulky base may favor the formation of one diastereomer over the other.
-
Chiral Auxiliaries: For asymmetric synthesis, employing a chiral auxiliary on the α-haloester can induce high diastereoselectivity.[7]
-
Reaction Temperature: As with many reactions, controlling the temperature can affect the kinetic versus thermodynamic product distribution, potentially favoring one stereoisomer.
-
Palladium-Catalyzed Carbonylation
In modern synthetic routes like the BHC process for ibuprofen, palladium-catalyzed carbonylation of an alcohol intermediate is a key step.[2] A related reaction is the hydroxycarbonylation of styrenes.
Q: My palladium-catalyzed hydroxycarbonylation of styrene is giving me a mixture of the desired 2-arylpropanoic acid and the linear 3-arylpropanoic acid. How can I control the regioselectivity?
A: The regioselectivity of this reaction is highly dependent on the ligand used with the palladium catalyst.
-
Side Products: The reaction can produce both the branched (2-aryl) and linear (3-aryl) propanoic acid isomers.
-
Troubleshooting:
-
Ligand Selection: This is the most critical factor. Catalysts with monophosphine ligands generally favor the formation of the branched 2-arylpropanoic acid, which is the desired product for NSAIDs. In contrast, diphosphine ligands tend to yield the linear 3-phenyl propanoic acid as the major product.[8]
-
Reaction Conditions: Factors such as CO pressure, temperature, and solvent can also influence the ratio of branched to linear products.
-
Grignard Carboxylation
The reaction of a Grignard reagent with carbon dioxide is a classic method for forming a carboxylic acid with one additional carbon atom.
Q: My Grignard carboxylation reaction has a low yield. What are the likely side reactions?
A: Grignard reagents are highly reactive and susceptible to several side reactions that can reduce the yield of the desired carboxylic acid.
-
Side Products:
-
Quenched Grignard Reagent: The most common side reaction is the quenching of the Grignard reagent by any protic source, such as water or alcohols, to form an alkane. This is why strictly anhydrous conditions are essential.
-
Ketone Formation: The initially formed magnesium carboxylate salt can be attacked by a second equivalent of the Grignard reagent to form a ketone after workup. This is more likely if the Grignard reagent is added too quickly or if there is a localized high concentration.
-
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents are rigorously anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Inverse Addition: Add the Grignard reagent solution slowly to a large excess of crushed dry ice (solid CO₂). This ensures that the Grignard reagent always encounters an excess of CO₂, minimizing the chance of it reacting with the carboxylate product.
-
Temperature Control: Keep the reaction mixture cold during the addition to manage the exothermicity of the reaction and reduce side reactions.
-
Quantitative Data on Side Product Formation
| Synthetic Step | Substrate | Acylating Agent / Reagent | Catalyst / Conditions | Desired Product | Side Product(s) | Yield of Side Product(s) |
| Friedel-Crafts Acylation | Anisole | Acetic Anhydride | FeCl₃·6H₂O in TAAIL 6, 60°C | 4-Methoxyacetophenone | 2-Methoxyacetophenone | Not observed |
| Friedel-Crafts Acylation | Anisole | Benzoic Anhydride | FeCl₃·6H₂O in TAAIL 6, 60°C | 4-Methoxybenzophenone | 2-Methoxybenzophenone | Minor formation |
| Friedel-Crafts Acylation | Toluene | Acetic Anhydride | FeCl₃·6H₂O in TAAIL 6, 60°C | 4-Methylacetophenone | 2-Methylacetophenone | 5% |
| Darzens Condensation | Cyclohexanone | (-)-8-phenylmenthyl α-chloroacetate | Base | Spirocyclic glycidic ester | Diastereomer | 4% (96% de) |
TAAIL: Tunable Aryl Alkyl Ionic Liquid. Data compiled from references[7][9].
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Isobutylbenzene
This protocol is adapted from typical laboratory procedures for the synthesis of 4'-isobutylacetophenone, the key intermediate in ibuprofen synthesis.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Isobutylbenzene
-
Acetyl chloride
-
Methylene chloride (CH₂Cl₂, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, 100-mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with drying tubes (e.g., filled with CaCl₂).
-
In the flask, suspend anhydrous aluminum chloride (0.055 mol) in 15 mL of anhydrous methylene chloride.
-
Cool the suspension to 0°C in an ice-water bath.
-
Dissolve acetyl chloride (0.055 mol) in 10 mL of anhydrous methylene chloride and add this solution to the addition funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add a solution of isobutylbenzene (0.050 mol) in 10 mL of anhydrous methylene chloride to the addition funnel and add it dropwise to the reaction mixture over 15-20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash twice with saturated sodium bicarbonate solution, followed by a wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4'-isobutylacetophenone.
-
The product can be further purified by vacuum distillation.
(This is a representative protocol and should be adapted and scaled as needed with appropriate safety precautions.)
Protocol 2: Grignard Carboxylation for Ibuprofen Synthesis
This protocol describes the conversion of 1-(4-isobutylphenyl)ethyl chloride to ibuprofen via a Grignard reaction with CO₂.
Materials:
-
1-chloro-1-(4-isobutylphenyl)ethane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
10% Hydrochloric acid (HCl)
-
Petroleum ether
Procedure:
-
In an oven-dried 50-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.06 g, 43 mmol).
-
Add a solution of 1-chloro-1-(4-isobutylphenyl)ethane (534 mg, 2.71 mmol) in 20 mL of anhydrous THF. A drop of 1,2-dibromoethane may be used to initiate the reaction.
-
Once the Grignard formation is initiated (indicated by bubbling and warming), reflux the mixture for 30 minutes.
-
Cool the resulting Grignard reagent, 1-(4-isobutylphenyl)ethylmagnesium chloride, to room temperature.
-
In a separate beaker, place a large excess of crushed dry ice.
-
Slowly and carefully pour the Grignard solution onto the dry ice with gentle swirling.
-
Allow the excess CO₂ to sublime.
-
Quench the reaction by slowly adding 16 mL of 10% HCl.
-
Transfer the mixture to a separatory funnel, add 10 mL of petroleum ether, and separate the layers.
-
Extract the aqueous layer with additional portions of ether.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and evaporate the solvent to yield ibuprofen.
-
The crude product can be purified by recrystallization.
(This is a representative protocol and should be adapted and scaled as needed with appropriate safety precautions.)
Visualized Workflows and Mechanisms
Below are diagrams generated using DOT language to illustrate key processes.
Caption: Troubleshooting logic for Friedel-Crafts acylation side products.
Caption: Simplified workflow for the BHC synthesis of ibuprofen.
References
- 1. sid.ir [sid.ir]
- 2. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darzens Reaction [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Improving yield and purity of (R)-3-Amino-3-(o-tolyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (R)-3-Amino-3-(o-tolyl)propanoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing enantiomerically pure this compound?
A1: There are two primary approaches for obtaining the desired (R)-enantiomer:
-
Asymmetric Synthesis: This method directly synthesizes the (R)-enantiomer using chiral catalysts or auxiliaries. This approach can be more efficient as it avoids the loss of 50% of the material inherent in resolution.
-
Chiral Resolution: This involves synthesizing the racemic mixture of 3-Amino-3-(o-tolyl)propanoic acid and then separating the two enantiomers. A common method is diastereomeric salt formation using a chiral resolving agent like tartaric acid.[1]
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
A2: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[2][3] This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification and the calculation of the enantiomeric excess.[2][4]
Q3: What is a typical purity for commercially available this compound?
A3: Commercially available this compound is typically offered at purities of 98% or higher.[5]
Q4: What are some key safety precautions when working with the reagents for this synthesis?
A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the solvents and reagents can be flammable or toxic, so it is essential to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each specific chemical before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield in racemic synthesis. | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature. |
| Side reactions occurring. | Optimize reaction conditions such as temperature, solvent, and catalyst concentration. Ensure all reagents are pure and dry. | |
| Product loss during workup. | Ensure proper pH adjustment during extraction to minimize the solubility of the amino acid in the aqueous phase. Use an appropriate organic solvent for extraction. | |
| Low yield of desired diastereomeric salt during resolution. | Incorrect stoichiometry of the resolving agent. | Use a 1:1 molar ratio of the racemic amino acid to the chiral resolving agent as a starting point. |
| Suboptimal solvent for crystallization. | The solubility of the diastereomeric salts is crucial. Screen different solvents or solvent mixtures to find one where the desired diastereomer has low solubility and the other has high solubility. | |
| Premature crystallization or oiling out. | Ensure the crude product is fully dissolved at an elevated temperature before allowing it to cool slowly. Seeding with a small crystal of the desired diastereomer can promote crystallization. |
Low Purity / Enantiomeric Excess (ee)
| Symptom | Possible Cause | Suggested Solution |
| Low chemical purity after synthesis. | Incomplete reaction or presence of side products. | Purify the crude product by recrystallization. Choose a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures. |
| Low enantiomeric excess (ee) after chiral resolution. | Inefficient separation of diastereomers. | Perform multiple recrystallizations of the diastereomeric salt. Monitor the ee of the product after each recrystallization using Chiral HPLC. |
| Racemization during workup. | Avoid harsh acidic or basic conditions and high temperatures during the liberation of the free amino acid from the diastereomeric salt. | |
| Poor peak resolution in Chiral HPLC analysis. | Inappropriate chiral stationary phase (CSP). | Select a CSP known to be effective for the separation of underivatized amino acids, such as a teicoplanin-based column.[4] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the ratio of organic modifier (e.g., methanol) to aqueous buffer and the concentration of additives like formic acid.[4] |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 3-Amino-3-(o-tolyl)propanoic acid using (+)-Tartaric Acid (Adapted from similar resolutions)
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve one equivalent of racemic 3-Amino-3-(o-tolyl)propanoic acid in a minimal amount of a hot alcoholic solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve one equivalent of (+)-tartaric acid in the same hot solvent.
-
Formation of Diastereomeric Salts: Slowly add the tartaric acid solution to the amino acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with (+)-tartaric acid is expected to be less soluble and will crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization for Purity Enhancement: To improve the enantiomeric excess, recrystallize the diastereomeric salt from the same solvent.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide). The free this compound will precipitate.
-
Final Purification: Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
HPLC System:
-
Column: Chiral Stationary Phase (CSP) column (e.g., teicoplanin-based).[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol). The exact ratio should be optimized for best resolution.[2][4]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the ee using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Visualizations
Caption: Workflow for Chiral Resolution and Purification.
Caption: Troubleshooting Logic for Low Yield Issues.
References
Technical Support Center: Troubleshooting Aggregation in Peptides Containing β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for troubleshooting aggregation issues encountered during the synthesis, purification, and handling of peptides containing β-amino acids. The unique backbone structure of β-peptides can lead to distinct aggregation challenges compared to their α-peptide counterparts. This resource offers a question-and-answer-based troubleshooting guide, detailed experimental protocols, and frequently asked questions to address these specific issues.
Troubleshooting Guide: Common Issues and Solutions
Q1: My β-peptide is showing poor solubility in standard aqueous buffers. What should I do?
A1: Poor aqueous solubility is a common challenge, often stemming from the exposure of hydrophobic side chains and the formation of intermolecular β-sheets. The altered backbone of β-peptides can influence their folding and self-assembly behavior.
Troubleshooting Steps:
-
pH Adjustment: The net charge of your peptide is crucial for solubility. Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero.[1]
-
For acidic peptides (net negative charge), try dissolving in a basic buffer (pH > pI). You can add small amounts of 10% ammonium bicarbonate or 0.1 M NaOH to your buffer.[2]
-
For basic peptides (net positive charge), use an acidic buffer (pH < pI). Additions of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be effective.[2]
-
-
Organic Co-solvents: For highly hydrophobic β-peptides, organic solvents can be used to disrupt hydrophobic interactions.
-
Start by dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[2]
-
Gradually add your aqueous buffer to the peptide-organic solvent mixture with vortexing.[3] For most biological assays, the final concentration of DMSO should be kept low (typically <1%) to avoid interference.[1]
-
-
Denaturing Agents: In cases of severe aggregation, strong denaturing agents can be employed to break up established hydrogen bonds.
-
Solutions of 6 M guanidine hydrochloride or 8 M urea can be effective.[1] Note that these will denature the peptide and may need to be removed through dialysis or chromatography for functional assays.
-
The following workflow can guide your solubilization strategy:
Q2: I'm observing low yields and truncated sequences during the solid-phase peptide synthesis (SPPS) of my β-peptide. Could this be due to aggregation?
A2: Yes, on-resin aggregation is a major cause of poor coupling efficiency and incomplete deprotection during SPPS, leading to low yields and deletion sequences. This occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming secondary structures that block reactive sites.
Troubleshooting Strategies during SPPS:
-
Incorporate Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: These can be inserted into the peptide sequence to introduce a "kink" that disrupts the formation of β-sheets. The original Ser, Thr, or Cys residue is regenerated upon final cleavage.
-
Backbone Protection: Using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can physically block the hydrogen bonds responsible for aggregation.
-
-
Modify Synthesis Conditions:
-
Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonding.
-
"Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) can improve solvation of the growing peptide chain.
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-75°C), often with microwave assistance, can provide enough energy to break up aggregates.
-
Frequently Asked Questions (FAQs)
Q3: Are peptides containing β-amino acids more prone to aggregation than α-peptides?
A3: Not necessarily. The propensity for aggregation is highly sequence-dependent. The additional methylene group in the β-amino acid backbone alters conformational flexibility and hydrogen bonding patterns. While some β-amino acids, particularly those with hydrophobic side chains, can increase aggregation, others can disrupt the regular hydrogen bonding network of α-peptides, potentially reducing aggregation. The defined secondary structures of β-peptides (e.g., helices, sheets) are different from those of α-peptides, which can lead to different aggregation pathways.
Q4: How can I predict if my β-peptide sequence is likely to aggregate?
A4: While precise prediction is difficult, several factors suggest a higher risk of aggregation:
-
High Hydrophobicity: A high percentage of hydrophobic residues (e.g., Val, Ile, Leu, Phe).
-
Alternating Hydrophilic/Hydrophobic Residues: This pattern can promote the formation of amphipathic structures that self-assemble.
-
Sequence Length: Longer peptides are generally more prone to aggregation.[1]
-
β-branched Residues: The presence of β-branched side chains can favor β-sheet formation.[4]
Q5: What is the best way to store my β-peptide to prevent aggregation?
A5: For long-term storage, lyophilized powder at -20°C or -80°C is recommended. For peptides in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, consider the following:
-
Solvent: For hydrophobic peptides, dissolving in an organic solvent like DMSO and storing at -80°C can prevent aggregation in aqueous solutions.
-
pH: Store at a pH away from the peptide's pI.
-
Concentration: Store at the lowest practical concentration.
Quantitative Data Summary
The effectiveness of various anti-aggregation strategies can be quantified by improvements in yield and purity. While specific data for β-peptides is limited in the literature, the following table provides a general comparison based on studies of challenging α-peptides, which can serve as a starting point for optimizing β-peptide synthesis.
| Strategy | Peptide Context | Reported Improvement |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in yield |
| Microwave-Assisted SPPS | Aggregation-prone sequences | Significant increase in purity and yield |
| Chaotropic Salts (e.g., LiCl) | Difficult sequences | Improved coupling efficiency |
| Backbone Protection (Dmb/Hmb) | Long or hydrophobic sequences | Enhanced solubility and yield |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This assay is used to quantify the formation of β-sheet-rich aggregates, such as amyloid fibrils. ThT dye exhibits enhanced fluorescence upon binding to these structures.[5]
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Peptide stock solution (dissolved in an appropriate solvent to ensure it is monomeric at the start)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare ThT working solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.
-
Prepare peptide samples: Dilute the peptide stock solution into the assay buffer to the desired final concentration for the aggregation study. Include negative controls (buffer only, buffer with ThT) and positive controls if available.
-
Set up the assay: In a 96-well plate, mix the peptide solution with the ThT working solution. A typical final volume is 200 µL per well.
-
Incubate and measure: Incubate the plate at a constant temperature (e.g., 37°C), with or without agitation (depending on the desired aggregation conditions). Measure the fluorescence intensity at regular intervals.
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation, with a lag phase, an exponential growth phase, and a plateau.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a peptide in solution, such as the transition from a random coil to a β-sheet structure during aggregation.[6]
Materials:
-
Peptide solution at a known concentration (typically 0.1-1 mg/mL)
-
CD-compatible buffer (low absorbance in the far-UV region, e.g., phosphate buffer)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD spectrophotometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the CD-compatible buffer. Ensure the solution is clear and free of aggregates before starting the measurement.
-
Instrument Setup: Purge the instrument with nitrogen gas. Set the measurement parameters (wavelength range: typically 190-260 nm for secondary structure, bandwidth, scan speed).
-
Blank Measurement: Record a spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the data from ellipticity (millidegrees) to mean residue ellipticity [θ] using the peptide concentration, path length, and number of residues.
-
Structural Analysis: Analyze the resulting spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-3-Amino-3-(o-tolyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of (R)-3-Amino-3-(o-tolyl)propanoic acid. The guidance is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: The synthesis of this compound, a chiral β-amino acid, can be approached through several common strategies. These include the asymmetric hydrogenation of a corresponding β-enamine ester, a Mannich-type reaction employing a chiral catalyst, or the resolution of a racemic mixture of 3-Amino-3-(o-tolyl)propanoic acid. Each method has its own set of advantages and challenges in a scale-up scenario.
Q2: What are the critical parameters to control during the asymmetric hydrogenation of the enamine precursor?
A2: For the asymmetric hydrogenation of the enamine precursor to yield the desired (R)-enantiomer with high enantiomeric excess (ee), several parameters are critical. These include the choice of chiral ligand and metal catalyst (e.g., Rhodium or Ruthenium complexes), hydrogen pressure, reaction temperature, and solvent. Catalyst loading is also a key factor in balancing reaction efficiency and cost, especially during scale-up. Product inhibition can sometimes be an issue, which may be mitigated by in situ protection of the newly formed amino group.[1]
Q3: How can I resolve a racemic mixture of 3-Amino-3-(o-tolyl)propanoic acid?
A3: Chiral resolution is a viable method for obtaining the enantiomerically pure product.[2] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine. The choice of resolving agent and solvent system is crucial for efficient separation of the diastereomers through crystallization. Subsequent liberation of the desired enantiomer from the purified diastereomeric salt yields the final product.
Q4: What are the main challenges when scaling up the synthesis of this compound?
A4: Scaling up the synthesis of this compound presents several challenges. These can include maintaining high enantioselectivity, ensuring efficient heat transfer and mixing in larger reactors, managing the safe handling of pyrophoric catalysts or hydrogen gas, and developing robust crystallization and purification protocols to handle larger volumes of material. Reproducibility of yield and purity at scale is a primary concern.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive or Decomposed Catalyst | Ensure the catalyst and chiral ligand are handled under inert conditions. Use fresh, high-purity catalyst. | Improved enantioselectivity and reaction rate. |
| Incorrect Hydrogen Pressure or Temperature | Optimize hydrogen pressure and reaction temperature. A design of experiments (DoE) approach can be beneficial. | Identification of optimal reaction parameters for high ee. |
| Solvent Effects | Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. | Enhanced enantiomeric excess. |
| Substrate Purity | Ensure the enamine precursor is of high purity, as impurities can poison the catalyst. | Consistent and high ee values. |
Issue 2: Poor Yield in the Mannich-type Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Iminium Ion Formation | Ensure anhydrous conditions, as water can hydrolyze the iminium intermediate. Use of a dehydrating agent may be necessary. | Increased formation of the desired product. |
| Incorrect Stoichiometry of Reactants | Carefully control the stoichiometry of the aldehyde, amine, and ketone/ester equivalent. | Improved conversion to the β-amino acid. |
| Low Catalyst Activity | Verify the activity of the catalyst. If using an organocatalyst, ensure it is of the correct stereochemistry and purity. | Higher reaction rate and yield. |
| Side Reactions | Analyze the reaction mixture for byproducts. Adjusting the reaction temperature or addition rate of reactants can minimize side reactions. | A cleaner reaction profile and higher yield of the target molecule. |
Issue 3: Difficulty in Chiral Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Resolving Agent | Screen a variety of chiral resolving agents with different structural and electronic properties. | Formation of diastereomeric salts with significantly different solubilities. |
| Suboptimal Crystallization Conditions | Systematically vary the solvent, temperature profile, and concentration during crystallization. | Efficient separation of one diastereomer as a crystalline solid. |
| Incomplete Salt Formation | Ensure equimolar amounts of the racemic mixture and the resolving agent are used. | Maximized yield of the diastereomeric salt. |
| Racemization During Workup | After separation, ensure the conditions for liberating the free amino acid from the salt are mild enough to prevent racemization. | Preservation of the enantiomeric purity of the final product. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of β-Enamine Ester
A representative procedure for the asymmetric hydrogenation of a β-enamine ester is as follows:
-
Catalyst Preparation : In a glovebox, a pressure-rated reaction vessel is charged with the chiral catalyst, typically a rhodium or ruthenium precursor, and a chiral phosphine ligand in an appropriate solvent (e.g., methanol, trifluoroethanol).
-
Reaction Setup : The β-enamine ester precursor of this compound is dissolved in the reaction solvent and added to the reaction vessel.
-
Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5-20 bar). The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC, GC).
-
Workup and Isolation : Upon completion, the vessel is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified, which may involve an acid-base workup to isolate the amino acid, followed by crystallization.
Note: The specific catalyst, ligand, solvent, pressure, and temperature will need to be optimized for the specific substrate.
Protocol 2: Chiral Resolution of Racemic 3-Amino-3-(o-tolyl)propanoic acid
A general procedure for the chiral resolution of a racemic β-amino acid is as follows:
-
Salt Formation : The racemic 3-Amino-3-(o-tolyl)propanoic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). An equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid) is added to the solution.
-
Crystallization : The solution is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts. The crystallization process may be aided by seeding with a small crystal of the desired diastereomer.
-
Isolation of Diastereomer : The crystalline diastereomeric salt is isolated by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the salt can be checked at this stage.
-
Liberation of the Free Amino Acid : The purified diastereomeric salt is dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the enantiomerically pure product. The product is then isolated by filtration, washed with water, and dried.
Visualizations
Caption: Workflow for Chiral Resolution Synthesis.
Caption: Troubleshooting Low Enantiomeric Excess.
References
Technical Support Center: Stability of Protected (R)-3-Amino-3-(o-tolyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-3-Amino-3-(o-tolyl)propanoic acid protected with common amine protecting groups (Boc, Cbz, and Fmoc).
Quick Reference Stability Summary
The stability of protected this compound is influenced by the nature of the protecting group, storage conditions, and the experimental environment. Below is a summary of the general stability characteristics of Boc, Cbz, and Fmoc protected amino acids.
| Protecting Group | General Stability & Storage Recommendations | Common Incompatibilities & Conditions to Avoid |
| Boc (tert-Butyloxycarbonyl) | Generally stable crystalline solids. For long-term storage, keep tightly sealed at 2-8°C, protected from moisture.[1][] Can be stored for years under these conditions. | Strong acids (e.g., TFA, HCl) will cause deprotection.[3] Avoid high temperatures and strong oxidizing agents. |
| Cbz (Carboxybenzyl) | Stable crystalline solids, often enhancing the crystallinity of the amino acid.[] Store in a cool, dry, and dark place. Long-term storage at 2-8°C is recommended. | Susceptible to catalytic hydrogenation (e.g., H₂/Pd-C) for deprotection.[3][4] Avoid strong acids and bases, though generally more stable to mild acid and base treatment than Boc and Fmoc respectively. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Stable to acidic conditions, making it orthogonal to Boc and Cbz in many synthetic strategies.[5][6][7] For long-term storage, keep at 2-8°C, protected from light and moisture.[5] | Highly labile to basic conditions, especially secondary amines like piperidine.[5][6][7] Can be sensitive to photolytic conditions, so protection from light is crucial. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the handling, storage, and use of protected this compound in experimental settings.
Q1: I am observing a loss of purity of my Boc-protected this compound over time, even when stored in the freezer. What could be the cause?
A1: Several factors could contribute to the degradation of your Boc-protected amino acid, even under cold storage:
-
Moisture: Boc-protected amino acids can be susceptible to hydrolysis, especially if the container is not properly sealed. Moisture can condense inside a cold container when it is opened at room temperature. Always allow the container to warm to room temperature before opening.
-
Acidic Contaminants: The Boc group is sensitive to acid. Ensure that your storage container and any spatulas or other handling equipment are free from acidic residues.
-
Improper Sealing: Air exposure over long periods can lead to slow degradation. Ensure the container is tightly sealed. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Q2: During my peptide coupling reaction using Fmoc-(R)-3-Amino-3-(o-tolyl)propanoic acid, I am seeing a significant amount of a side product with the same mass as my desired coupled product, but it elutes differently on HPLC. What could this be?
A2: This is a common issue in peptide synthesis. The most likely side reaction is racemization of your amino acid during the activation step. The α-proton of the activated amino acid can be abstracted by base, leading to the formation of the corresponding D-enantiomer.
Troubleshooting Steps:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma Pure.
-
Base: Use a sterically hindered base, like diisopropylethylamine (DIPEA), instead of triethylamine (TEA).
-
Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize the rate of racemization.
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before the addition of the amine component.
Q3: I am trying to deprotect Cbz-(R)-3-Amino-3-(o-tolyl)propanoic acid using catalytic hydrogenation, but the reaction is sluggish and incomplete. What can I do to improve this?
A3: Incomplete Cbz deprotection via hydrogenation can be due to several factors:
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon) can be poisoned by sulfur-containing compounds or other impurities. Ensure your starting material and solvents are of high purity.
-
Catalyst Activity: The activity of the catalyst can diminish over time. Use fresh, high-quality catalyst.
-
Hydrogen Pressure: For difficult deprotections, increasing the hydrogen pressure may be necessary.
-
Solvent: Ensure a suitable solvent is used that allows for good solubility of the substrate and does not interfere with the reaction. Methanol, ethanol, and ethyl acetate are common choices.
Q4: My Fmoc-protected this compound appears to be degrading during workup and purification. What are the likely causes and how can I mitigate them?
A4: The Fmoc group is base-labile, and even mild basic conditions can cause its premature cleavage.
Potential Issues and Solutions:
-
Basic Conditions during Workup: Avoid aqueous basic washes (e.g., sodium bicarbonate) if possible. If a basic wash is necessary, use it cautiously and for a minimal amount of time.
-
Amine Contamination: Traces of amines in your solvents or on your glassware can lead to Fmoc deprotection. Use high-purity solvents and ensure your glassware is scrupulously clean.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic, which is generally fine for Fmoc-protected compounds. However, if you are using a modified or basic silica gel, it could cause degradation. Consider using a neutral silica gel or deactivating it with a small amount of a non-nucleophilic base.
Experimental Protocols
Protocol 1: Forced Degradation Study for Protected this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[1][8][9]
Objective: To assess the stability of the protected amino acid under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Protected this compound (Boc, Cbz, or Fmoc derivative)
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV detector, photostability chamber, and oven.
Procedure:
-
Sample Preparation: Prepare a stock solution of the protected amino acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and place it in an oven at 80°C for 48 hours. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
Control Sample: An aliquot of the stock solution stored at 2-8°C, protected from light, serves as the control.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC method capable of separating the intact protected amino acid from its potential degradation products.[10][11]
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or a multi-wavelength UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Method Development Strategy:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 210 nm for the amide bond and around 265 nm for the Fmoc group).
-
-
Method Optimization:
-
Inject the control and stressed samples from the forced degradation study.
-
Evaluate the resolution between the parent peak and any degradation product peaks.
-
If co-elution occurs, optimize the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), and pH of the aqueous phase (if compatible with the protecting group and stationary phase).
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for protected amino acids.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Removal of byproducts from enzymatic resolution of β-amino acids
Technical Support Center: Purification of β-Amino Acids
Welcome to the technical support center for the purification of β-amino acids following enzymatic resolution. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in byproduct removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in an enzymatic resolution of β-amino acids?
A1: In a typical kinetic enzymatic resolution, the reaction mixture contains the desired β-amino acid product, the unreacted starting material (the other enantiomer, often in an ester or amide form), the enzyme catalyst, and components from the buffer solution.[1][2][3] For resolutions involving hydrolysis of a racemic β-amino acid amide or ester, the main byproducts to be removed are the unreacted enantiomer and the enzyme.[1][2] If the reaction is a dynamic kinetic resolution, the primary components will be the desired product, the enzyme, and potentially byproducts from the racemization catalyst.[1][4]
Q2: What are the primary methods for removing these byproducts?
A2: The most common purification methods leverage the differing physicochemical properties of the product and byproducts. These techniques include:
-
Liquid-Liquid Extraction (LLE): Exploits differences in solubility and pKa to separate the free amino acid from its ester or amide precursor.[5][6][7]
-
Column Chromatography: Separates components based on differences in charge (ion-exchange), polarity, or size.[8][9][10] It is particularly effective for separating diastereomers.[11][12]
-
Crystallization: Purifies the desired amino acid by precipitating it from a supersaturated solution, leaving impurities behind in the mother liquor.[13][14][]
Q3: How do I choose the best purification method for my specific β-amino acid?
A3: The choice depends on several factors: the nature of the byproducts, the required purity of the final product, the scale of the reaction, and available equipment. The table below provides a general comparison.
| Method | Principle | Best For Removing | Advantages | Disadvantages | Scalability |
| Liquid-Liquid Extraction | Differential Solubility & pKa | Unreacted ester/amide, organic-soluble impurities. | Fast, inexpensive, good for initial bulk separation.[5] | Can form emulsions, may not provide very high purity, requires immiscible solvents. | Excellent |
| Column Chromatography | Adsorption, Charge, Size | Unreacted substrate, diastereomers, closely related impurities.[9][11][12] | High resolution and purity achievable, versatile for various mixtures.[8][10] | Can be slow, requires significant solvent volumes, more expensive resins, can be complex to optimize.[16] | Good, but can be costly at large scale. |
| Crystallization | Differential Solubility | Low-level impurities after initial purification. | Can provide very high purity in a single step, cost-effective at scale, yields a stable solid product.[14][] | Requires optimization of solvent, temperature, and pH; yield can be sensitive to conditions; not suitable for all compounds.[17] | Excellent |
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Workflow for Purification Method Selection
The following diagram illustrates a general decision-making workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for purification strategy.
Problem-Solving Table
| Problem | Possible Cause(s) | Recommended Solution(s) |
| A stable emulsion forms during liquid-liquid extraction. | High concentration of proteins (enzyme) or other surfactant-like molecules.[18] Vigorous shaking of the separatory funnel. | Prevention: Gently swirl or invert the funnel instead of shaking vigorously.[18] Resolution: 1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase.[18][19] 2. Centrifugation: Centrifuge the mixture to force phase separation.[20][21] 3. Filtration: Filter the mixture through a plug of glass wool or Celite.[18][19] 4. Add a Different Solvent: A small amount of methanol can sometimes break the emulsion.[19] |
| Product and unreacted substrate co-elute during column chromatography. | The compounds have very similar polarity or charge under the chosen conditions. The column has poor resolution. | 1. Optimize Gradient: Use a shallower elution gradient to improve separation.[22] 2. Change Mobile Phase: Adjust the pH of the mobile phase to alter the charge of the amino acid and its precursor. For ion-exchange, modify the salt concentration.[9][22] 3. Change Stationary Phase: Switch to a column with different selectivity (e.g., from a C18 to a chiral column or a different ion-exchange resin).[8][10] |
| The desired β-amino acid will not crystallize. | Solution is not supersaturated. Presence of impurities inhibiting crystal nucleation. Incorrect solvent system or pH. | 1. Increase Concentration: Slowly evaporate the solvent or add an anti-solvent to decrease the product's solubility.[14] 2. Induce Nucleation: Add seed crystals of the desired product. Scratch the inside of the flask with a glass rod. 3. pH Adjustment: Adjust the pH of the solution to the isoelectric point (pI) of the amino acid to minimize its solubility. 4. Solvent Screening: Test a variety of different solvent/anti-solvent systems.[17] |
| Low yield after purification. | Product loss during multiple extraction steps. Incomplete elution from the chromatography column. Product remains in the mother liquor after crystallization. | 1. Extraction: Minimize the number of extractions. Perform a back-extraction of the organic layers to recover any lost product. 2. Chromatography: Ensure the column is not overloaded. Use a stronger eluent at the end of the run to strip any remaining product.[22] 3. Crystallization: Cool the mother liquor further to induce more precipitation. Rework the mother liquor by concentrating it and attempting a second crystallization.[14] |
Experimental Protocols
General Workflow for Product Isolation
This diagram outlines the typical sequence of steps from the enzymatic reaction to the final purified product.
Caption: General experimental workflow.
Protocol 1: Liquid-Liquid Extraction
This protocol is designed to separate a free β-amino acid (product) from its unreacted ester (byproduct).
-
Enzyme Removal: After the reaction, adjust the pH of the aqueous solution to denature the enzyme if necessary, and remove the precipitated protein by centrifugation or filtration.
-
pH Adjustment for First Extraction: Adjust the pH of the clarified aqueous solution to acidic (e.g., pH 2) using 1M HCl. At this pH, the amino acid product is protonated and water-soluble, while the ester may be less soluble.
-
Extraction of Neutral/Basic Impurities: Transfer the solution to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of aqueous phase). This step removes the unreacted ester and other organic-soluble impurities. Retain the aqueous phase.
-
pH Adjustment for Second Extraction: Adjust the pH of the aqueous phase to the isoelectric point (pI) of the β-amino acid. At its pI, the amino acid has minimal solubility in water. Alternatively, for extraction into an organic phase, adjust the pH to basic (e.g., pH 9-10) to deprotonate the carboxylic acid, which may allow for extraction with specific solvents, though typically the zwitterionic form is extracted from a nearly neutral solution. For separation from the unreacted ester, the key is the differential solubility based on charge. After removing the ester at acidic pH, the amino acid is recovered from the aqueous phase.
-
Product Recovery: The amino acid is now in the purified aqueous layer. This solution can be concentrated under reduced pressure to obtain the product. Alternatively, it can be lyophilized.
Protocol 2: Ion-Exchange Chromatography
This protocol is suitable for separating the desired amino acid from the unreacted starting material and other charged impurities.
-
Resin Selection and Preparation: Choose a suitable ion-exchange resin. For separating a zwitterionic amino acid from a more neutral ester, a strong cation-exchange resin is often effective. Equilibrate the column with a low ionic strength buffer at an acidic pH (e.g., sodium citrate buffer, pH 3-4).
-
Sample Loading: Adjust the pH of the crude reaction mixture (with enzyme removed) to match the equilibration buffer and filter it through a 0.45 µm filter. Load the sample onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to elute any unbound, neutral, or anionic impurities. The unreacted ester may elute during this step.
-
Elution: Elute the bound β-amino acid by increasing the ionic strength (e.g., a linear gradient of NaCl from 0 to 1.0 M) or by increasing the pH of the buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method (e.g., HPLC, TLC with ninhydrin stain) to identify those containing the pure product.
-
Desalting: Combine the pure fractions and remove the buffer salts. This can be achieved by dialysis, size-exclusion chromatography, or by using a volatile buffer system that can be removed by lyophilization.[23]
Protocol 3: Crystallization
This protocol is used as a final polishing step to achieve high purity.
-
Prepare a Supersaturated Solution: Dissolve the partially purified β-amino acid in a minimum amount of a suitable solvent (e.g., hot water or an alcohol/water mixture). The goal is to create a solution that will be supersaturated upon cooling or addition of an anti-solvent.[14]
-
Add Anti-Solvent (Optional): If using an anti-solvent, add it dropwise to the stirred solution until it becomes slightly turbid. A good anti-solvent is one in which the amino acid is insoluble (e.g., ethanol, acetone).[17]
-
Induce Crystallization:
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator, to induce crystal formation.
-
Seeding: If crystals do not form, add a few seed crystals of the pure product.
-
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for slow crystal growth, which typically results in higher purity.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold anti-solvent or the crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the final, purified β-amino acid.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 6. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid | Semantic Scholar [semanticscholar.org]
- 8. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gea.com [gea.com]
- 16. m.youtube.com [m.youtube.com]
- 17. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. reddit.com [reddit.com]
- 20. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.dutscher.com [pdf.dutscher.com]
- 23. diaion.com [diaion.com]
Technical Support Center: Asymmetric Hydrogenation for β-Amino Acid Synthesis
Welcome to the technical support center for the asymmetric hydrogenation of β-amino acid precursors. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, experimental setup, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which catalyst systems are most commonly used for the asymmetric hydrogenation of β-amino acid precursors?
A1: The most prevalent and effective catalyst systems are based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes with chiral ligands.[1][2][3] Rhodium catalysts, particularly with chiral bisphosphine ligands like DuPhos and BICP, are highly effective for the hydrogenation of β-(acylamino)acrylates. Ruthenium catalysts, often with BINAP and its derivatives, are well-suited for the asymmetric hydrogenation of β-keto esters, which are common precursors to β-amino acids.[2][4][5] Iridium catalysts, especially with P,N ligands, have shown excellent performance for the hydrogenation of unfunctionalized and unprotected β-enamines.[1]
Q2: What are the key factors influencing the enantioselectivity (ee%) of the reaction?
A2: Several factors critically impact the enantioselectivity of the hydrogenation. The choice of the chiral ligand is paramount, as its structure creates the asymmetric environment around the metal center.[6] Reaction temperature and solvent polarity also play a significant role; lower temperatures often lead to higher enantioselectivity.[7] The hydrogen pressure can also be a crucial parameter to optimize. Additionally, the substrate itself, including the nature of protecting groups and the geometry (E/Z isomerism) of the double bond, can significantly influence the stereochemical outcome.
Q3: Can I use substrates with unprotected amine functionalities?
A3: Yes, recent advancements have led to the development of catalyst systems capable of hydrogenating substrates with unprotected amines, particularly β-enamino esters and amides.[1][8][9] Iridium-based catalysts have shown high efficiency for the hydrogenation of unprotected β-enamine esters, providing direct access to free β-amino acids.[1][10] Rhodium complexes with Josiphos-type ligands have also been successfully employed for the direct asymmetric hydrogenation of unprotected enamino esters and amides.[8][9]
Q4: What is catalyst deactivation, and how can I prevent it?
A4: Catalyst deactivation is the loss of catalytic activity over time. Common causes include the loss of a ligand, reduction of the central metal atom, formation of inactive dimers, or poisoning by impurities in the substrate or solvent.[1] To mitigate deactivation, ensure all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen. Operating under an inert atmosphere (e.g., Argon or Nitrogen) is crucial. In some cases, catalyst deactivation is inherent to the system and may be managed by optimizing reaction time and catalyst loading.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Enantioselectivity (ee%) | 1. Suboptimal Ligand Choice | Screen a variety of chiral ligands with different electronic and steric properties. For β-(acylamino)acrylates, consider Rh-BICP or Rh-Me-DuPhos. For β-keto esters, Ru-BINAP derivatives are a good starting point. |
| 2. Incorrect Temperature | Lowering the reaction temperature (e.g., from room temperature to 0°C or -20°C) often improves enantioselectivity. Perform a temperature optimization study.[7] | |
| 3. Inappropriate Solvent | The polarity of the solvent can significantly affect the stereochemical outcome. Screen a range of solvents with varying polarities (e.g., toluene, methanol, dichloromethane, THF). | |
| 4. Impurities in Substrate or Solvent | Purify the substrate and ensure solvents are anhydrous and free of coordinating impurities that could interfere with the catalyst. | |
| Low or No Conversion | 1. Catalyst Deactivation | Ensure rigorous exclusion of air and moisture from the reaction. Use freshly prepared or properly stored catalysts. Consider potential catalyst poisons in your substrate.[1] |
| 2. Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Some reactions require high pressures (e.g., up to 100 atm) to proceed efficiently.[4] | |
| 3. Inadequate Catalyst Loading | Increase the catalyst loading (e.g., from 0.1 mol% to 1 mol%). However, be mindful of cost implications on a larger scale. | |
| 4. Poor Catalyst-Substrate Compatibility | The chosen catalyst may not be suitable for the specific substrate. Consult the literature for catalysts known to be effective for similar substrates. | |
| Poor Yield | 1. Incomplete Reaction | Monitor the reaction progress by techniques like TLC, GC, or HPLC to determine the optimal reaction time. |
| 2. Product Degradation | The product may be unstable under the reaction or workup conditions. Consider milder workup procedures. | |
| 3. Side Reactions | The formation of byproducts can reduce the yield of the desired product. Optimize reaction conditions (temperature, pressure, solvent) to minimize side reactions. | |
| Inconsistent Results | 1. Variability in Reagent Quality | Use reagents and solvents from a consistent, high-purity source. |
| 2. Inconsistent Reaction Setup | Ensure consistent stirring speed, temperature control, and procedures for catalyst handling and addition. | |
| 3. Moisture or Air Leaks | Check the integrity of your reaction setup to ensure a completely inert atmosphere is maintained throughout the reaction. |
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates
| Catalyst | Substrate | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh(COD)Cl]₂ / (R,R)-Me-DuPhos | Methyl (E)-3-acetamidobutenoate | Toluene | 40 | 25 | >95 | 98.0 | [11] |
| [Rh(COD)Cl]₂ / (R,R)-Me-BICP | Methyl (E/Z)-3-acetamidobutenoate | Toluene | 40 | 25 | >95 | 96.5 | [11] |
| [Rh(COD)Cl]₂ / Josiphos | Unprotected β-enamino ester | TFE | 200 | 40 | 89 | 93 | [12] |
| [Rh(COD)Cl]₂ / TangPhos | β-amino acrylonitriles | Toluene | 100 | 50 | >99 | 98 | [13] |
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Catalyst | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [RuCl₂(benzene)]₂ / (R)-BINAP | Methyl 3-oxobutanoate | Methanol | 4 | 100 | 96 | 98 | [4] |
| Ru(OAc)₂((R)-BINAP) | Ethyl 4-chloro-3-oxobutanoate | Ethanol | 100 | 25 | 100 | 99 | [2] |
| RuBr₂[(R)-BINAP] | Ethyl 2-methyl-3-oxobutanoate | Methanol | 100 | 30 | 95 | 98 | [2] |
| [RuI{(R)-binap}(p-cymene)]I | Methyl 2-(benzamidomethyl)-3-oxobutanoate | CH₂Cl₂/MeOH (9:1) | 100 | 25 | 94 | 99 | [14] |
Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of β-Enamino Esters
| Catalyst | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Unprotected β-enamino ester | Toluene | 50 | 50 | >99 | 97 | [1] |
| Ir-complex / P,N,N-ligand | β-keto esters | Toluene | 50 | 30 | 98 | 95 | [15] |
| [Ir(COD)Cl]₂ / N,P-ligand | Unfunctionalized enamines | Toluene | 50 | 25 | >99 | >90 | [10] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (E)-3-acetamidobutenoate
Materials:
-
[Rh(COD)₂]BF₄
-
(R,R)-Me-DuPhos
-
Methyl (E)-3-acetamidobutenoate
-
Anhydrous, degassed toluene
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
Reaction Setup: In a separate flask inside the glovebox, methyl (E)-3-acetamidobutenoate (1.0 mmol) is dissolved in anhydrous, degassed toluene (5 mL).
-
Hydrogenation: The substrate solution is transferred to a glass liner, and the catalyst solution is added via syringe. The glass liner is placed inside a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen to 40 psi and the reaction is stirred at 25°C.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP
-
Substrate (e.g., ethyl benzoylacetate)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol) are placed in a Schlenk flask. Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: In a separate flask inside the glovebox, the β-keto ester (1.0 mmol) is dissolved in anhydrous, degassed methanol (5 mL).
-
Hydrogenation: The substrate solution and the catalyst solution are transferred to a high-pressure reactor. The reactor is sealed, purged with hydrogen three times, and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at the desired temperature (e.g., 50°C) for the required time (typically 12-24 hours).
-
Work-up: After cooling and careful depressurization, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel.
-
Analysis: The conversion is determined by ¹H NMR, and the enantiomeric excess is determined by chiral HPLC.
Visualizations
Caption: General experimental workflow for asymmetric hydrogenation.
Caption: Logic diagram for initial catalyst selection based on substrate.
References
- 1. Highly efficient iridium-catalyzed asymmetric hydrogenation of unprotected β-enamine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. ethz.ch [ethz.ch]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Iridium-catalyzed asymmetric hydrogenation of unfunctionalized enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of (R)-3-Amino-3-(o-tolyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the precise analysis of chiral molecules is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of (R)-3-Amino-3-(o-tolyl)propanoic acid, a crucial building block in the synthesis of various pharmaceuticals. We present a detailed examination of suitable chiral stationary phases (CSPs), alternative analytical approaches, and supporting experimental data to facilitate informed method development and optimization.
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the determination of enantiomeric purity are essential throughout the drug development process. Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution and sensitivity.
This guide focuses on direct chiral HPLC methods, which involve the use of a chiral stationary phase (CSP) to achieve separation without the need for derivatization of the analyte. This approach is often preferred for its simplicity and reduced risk of introducing analytical errors. We will delve into the performance of two prominent classes of CSPs: macrocyclic glycopeptide-based phases, such as Chirobiotic™ T, and zwitterionic ion-exchange phases, like CHIRALPAK® ZWIX™.
Comparison of Chiral HPLC Methods
The selection of an appropriate chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. The choice depends on the specific structural features of the analyte and its interactions with the chiral selector on the CSP. For 3-Amino-3-(o-tolyl)propanoic acid, its amphoteric nature and aromatic ring suggest that both macrocyclic glycopeptide and zwitterionic CSPs could be effective.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) | Elution Order |
| Chirobiotic™ T | 3-Amino-3-phenylpropanoic acid | Methanol/Water (50:50, v/v) | 0.92 | 1.15 | 1.25 | Not Reported |
| CHIRALPAK® ZWIX(-) | 3-Amino-4-(p-tolyl) butanoic acid | Methanol/Acetonitrile (50/50, v/v) + 25 mM TEA + 50 mM AcOH | 7.03 | 1.36 | 3.47 | S < R[1] |
| CHIRALPAK® ZWIX(-) | 3-Amino-4-(p-tolyl) butanoic acid | Water/Acetonitrile (10/90, v/v) + 25 mM TEA + 50 mM AcOH | 3.27 | 1.27 | 3.18 | S < R[1] |
Alternative Analytical Approaches
While direct chiral HPLC is a powerful technique, other methods can also be employed for the analysis of chiral amino acids.
-
Indirect Chiral HPLC: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. This approach can be advantageous when high sensitivity is required, especially if a fluorescent derivatizing agent is used.
-
Chiral Mobile Phase Additives: In this technique, a chiral selector is added to the mobile phase. The enantiomers of the analyte form transient diastereomeric complexes with the chiral additive, which can then be separated on an achiral column.
Experimental Protocols
Below are detailed experimental protocols that can be adapted for the chiral HPLC analysis of this compound.
Method 1: Chiral HPLC using a Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic™ T)
This method is based on the successful separation of the structurally similar compound, 3-amino-3-phenylpropanoic acid.[2]
-
Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v). The ratio can be adjusted to optimize resolution and retention time. Addition of a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% diethylamine) may be necessary to improve peak shape and selectivity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (or a wavelength appropriate for the chromophore of the analyte).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Chiral HPLC using a Zwitterionic Ion-Exchange CSP (e.g., CHIRALPAK® ZWIX(-))
This protocol is adapted from the analysis of 3-amino-4-(p-tolyl) butanoic acid and is suitable for underivatized amino acids.[1]
-
Column: CHIRALPAK® ZWIX(-), 250 x 4.6 mm, 3 µm
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50:50, v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH). The organic solvent ratio and additive concentrations can be varied to optimize the separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or Evaporative Light Scattering Detector (ELSD) if the analyte has a poor chromophore.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Experimental Workflow and Decision-Making Logic
The following diagrams illustrate the general workflow for chiral HPLC analysis and a decision-making process for selecting a suitable method.
References
A Comparative Guide to the Determination of Enantiomeric Excess for (R)-3-Amino-3-(o-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For a molecule such as (R)-3-Amino-3-(o-tolyl)propanoic acid, a beta-amino acid with a chiral center, ensuring high enantiomeric purity is paramount to its therapeutic efficacy and safety. This guide provides an objective comparison of two widely employed analytical techniques for determining the enantiomeric excess of chiral amino acids: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Analysis by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent .
This comparison is supported by experimental data from analogous compounds to provide a practical framework for method selection and implementation.
Method Comparison at a Glance
| Feature | Direct Chiral HPLC | ¹H NMR with Chiral Derivatizing Agent |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (CDA), followed by analysis of the distinct NMR signals. |
| Sample Preparation | Minimal, direct injection of the analyte solution. | Derivatization step required, followed by purification in some cases. |
| Instrumentation | HPLC system with a chiral column and a standard detector (e.g., UV). | High-resolution NMR spectrometer. |
| Speed | Typically faster per sample once the method is developed. | Can be rapid for a single sample, but derivatization adds to the overall time. |
| Sensitivity | High, suitable for trace analysis. | Generally lower than HPLC, requires a higher concentration of the analyte. |
| Quantitative Accuracy | Excellent, based on the integration of well-resolved peaks. | Good, based on the integration of distinct signals, but can be affected by baseline resolution and impurities. |
| Method Development | Can be time-consuming to find the optimal CSP and mobile phase. | Requires selection of a suitable CDA and optimization of the derivatization reaction. |
| Cost | Chiral columns can be expensive. | High initial cost for the NMR instrument and cryogens. |
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers without the need for derivatization. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For beta-amino acids like 3-amino-3-(o-tolyl)propanoic acid, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have shown excellent performance.
Experimental Protocol: Chiral HPLC on a Teicoplanin-Based CSP
This protocol is based on established methods for the separation of underivatized β-amino acids on a Chirobiotic™ T column.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of methanol, water, and an acidic modifier. A typical starting point is 70:30 (v/v) Methanol:0.1% Formic Acid in Water. The organic modifier concentration can be adjusted to optimize resolution and retention times.
3. Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
5. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Quantitative Data for a Structurally Similar Compound
The following table presents representative chromatographic data for the separation of the enantiomers of a generic 3-amino-3-arylpropanoic acid on a Chirobiotic™ T column.
| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |
| (S)-enantiomer | 8.5 | 1.25 | 2.1 |
| (R)-enantiomer | 9.8 |
Disclaimer: The data presented is representative for a β-amino acid on the specified column type and may vary for this compound.
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for ee determination by Direct Chiral HPLC.
Method 2: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
This indirect method involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they will exhibit distinct signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating the signals corresponding to each diastereomer. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) is a commonly used CDA for amino acids.
Experimental Protocol: Derivatization with Marfey's Reagent and ¹H NMR Analysis
1. Derivatization Procedure:
-
Dissolve approximately 5 mg of the this compound sample in 200 µL of a 1 M sodium bicarbonate solution in a small vial.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.
-
Heat the mixture at 40 °C for 1 hour.
-
After cooling to room temperature, neutralize the reaction mixture with 200 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Extract the diastereomeric derivatives with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
2. NMR Sample Preparation:
-
Dissolve the dried derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10-20 mg/mL.
3. ¹H NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
4. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the α-proton of the amino acid moiety).
-
Integrate the areas of these two signals.
-
The enantiomeric excess (% ee) is calculated from the integral values: % ee = [ (Integral(R-L) - Integral(S-L)) / (Integral(R-L) + Integral(S-L)) ] x 100 (where R-L and S-L represent the diastereomers formed from the R and S enantiomers with L-FDAA)
Quantitative Data for a Structurally Similar Compound Derivative
The following table presents representative ¹H NMR data for the diastereomeric derivatives of a generic 3-amino-3-arylpropanoic acid with L-FDAA.
| Diastereomer | Chemical Shift (δ) of α-H (ppm) | Chemical Shift Difference (Δδ) (ppm) |
| (R)-amino acid - L-FDAA | 4.85 | 0.05 |
| (S)-amino acid - L-FDAA | 4.80 |
Disclaimer: The data presented is a representative example and the actual chemical shifts and their differences will depend on the specific structure of the analyte and the NMR solvent used.
Experimental Workflow: ¹H NMR with a Chiral Derivatizing Agent
Caption: Workflow for ee determination by ¹H NMR with a CDA.
Conclusion
Both Direct Chiral HPLC and ¹H NMR with a Chiral Derivatizing Agent are viable and robust methods for determining the enantiomeric excess of this compound.
-
Direct Chiral HPLC is often the method of choice for routine quality control due to its high sensitivity, accuracy, and minimal sample preparation. The primary challenge lies in the initial method development to identify a suitable chiral stationary phase and mobile phase combination.
The selection of the most appropriate method will depend on factors such as the available instrumentation, the required sensitivity, the number of samples to be analyzed, and the stage of drug development. For comprehensive characterization, employing both techniques can provide a high degree of confidence in the enantiomeric purity of the target compound.
A Comparative Guide to the Synthesis of Enantiopure β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiopure β-amino acids is a critical endeavor in modern organic chemistry and drug discovery. These valuable chiral building blocks are integral components of numerous pharmaceuticals, including antiviral agents, and are key to the development of β-peptides and other peptidomimetics with enhanced biological stability. This guide provides an objective comparison of three prominent synthesis routes: Rhodium-Catalyzed Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Based Asymmetric Synthesis. The performance of each method is evaluated based on quantitative data from cited experimental work, and detailed protocols are provided for reproducibility.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a powerful and efficient method for the direct synthesis of enantiopure β-amino acids from prochiral β-(acylamino)acrylates or unprotected β-enamino esters. This atom-economical approach offers high enantioselectivities and yields.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow of Rh-catalyzed asymmetric hydrogenation.
Experimental Data
| Substrate | Catalyst (mol%) | Pressure (psi) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Methyl (E)-3-acetamido-2-butenoate | [Rh(COD)₂]BF₄ / Me-DuPhos (1) | 40 | Toluene | 24 | >95 | 99.6 | [1][2] |
| Methyl (Z)-3-acetamido-2-butenoate | [Rh(COD)₂]BF₄ / BICP (1) | 294 | Toluene | 24 | >95 | 88.6 | [2] |
| Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | [Rh(COD)Cl]₂ / Josiphos II (0.1) | 200 | Trifluoroethanol | 24 | 89 | 93 | |
| Ethyl 3-aminocrotonate | [Rh(NBD)₂]BF₄ / Josiphos (1) | 145 | Toluene | 12 | 98 | 97 | [3] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (E)-3-acetamido-2-butenoate [1][2]
A 10 mL oven-dried Schlenk tube is charged with [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and (R,R)-Me-DuPhos (2.0 mg, 0.0065 mmol) under an argon atmosphere. Anhydrous, degassed toluene (2 mL) is added, and the catalyst solution is stirred for 10 minutes. In a separate flask, methyl (E)-3-acetamido-2-butenoate (78.5 mg, 0.5 mmol) is dissolved in degassed toluene (3 mL). The substrate solution is then transferred to the catalyst solution via cannula. The reaction mixture is placed in a stainless-steel autoclave, which is then purged with hydrogen three times before being pressurized to 40 psi with hydrogen. The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure. The enantiomeric excess of the product, methyl (R)-3-acetamidobutanoate, is determined by chiral HPLC analysis.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to resolve a racemic mixture of β-amino acid derivatives. This technique is valued for its mild reaction conditions and high enantioselectivity, although the theoretical maximum yield for the resolved product is 50%.
Signaling Pathway for Enzymatic Resolution
Caption: Pathway of enzymatic kinetic resolution.
Experimental Data
| Substrate | Enzyme | Reaction Type | Solvent | Time (h) | Conversion (%) | Product ee (%) | Unreacted Ester ee (%) | Reference |
| Racemic Ethyl 3-aminobutyrate | Candida antarctica Lipase B | N-Acylation | Butyl butyrate | 168 | ~50 | >99 | >99 | [4] |
| Racemic 1-phenylethan-1-amine | Candida antarctica Lipase B (Immobilized) | N-Acylation | MTBE | 6 | 50 | >95 | >95 | [5] |
| Racemic Ethyl 3-amino-3-phenylpropanoate | Burkholderia cepacia Lipase | Hydrolysis | Diisopropyl ether | 3 | 50 | >99 | >99 | [6] |
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Ethyl 3-aminobutyrate [4]
To a solution of racemic ethyl 3-aminobutyrate (1.31 g, 10 mmol) in butyl butyrate (20 mL) is added Candida antarctica lipase B (CALB, 200 mg). The suspension is stirred at 45 °C. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product. The reaction is stopped at approximately 50% conversion (typically after 168 hours). The enzyme is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting mixture of the unreacted (S)-ethyl 3-aminobutyrate and the product, (R)-N-butanoyl-3-aminobutyrate butyl ester, is separated by column chromatography on silica gel.
Chiral Auxiliary-Based Asymmetric Synthesis
This classical and reliable approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. Subsequent removal of the auxiliary yields the enantiopure β-amino acid. Evans oxazolidinones and pseudoephedrine are commonly used auxiliaries.
Experimental Workflow for Chiral Auxiliary Method
Caption: Workflow of chiral auxiliary-based synthesis.
Experimental Data
| Chiral Auxiliary | Reaction Type | Substrate | Yield (%) | de (%) | Reference |
| Pseudoephedrine | Alkylation of β-alanine derivative | Benzyl bromide | 85 | >98 | [7] |
| Pseudoephedrine | Aza-Michael addition to cinnamamide | Lithium benzylamide | 75 | 90 | [8] |
| Evans Oxazolidinone | Aldol reaction with N-propionyl derivative | N-Boc-aminoacetaldehyde | 40-90 | >98 | [9] |
Experimental Protocol: Asymmetric Alkylation using a Pseudoephedrine Auxiliary [7]
To a solution of (R,R)-pseudoephedrine β-alaninamide (prepared from β-alanine and (R,R)-pseudoephedrine) (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (2.2 mmol, 2.2 equiv) dropwise. The mixture is stirred for 1 hour at -78 °C, followed by 1 hour at 0 °C, and then re-cooled to -78 °C. Benzyl bromide (1.2 mmol, 1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. The diastereomeric excess of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. The crude product is purified by flash chromatography. The chiral auxiliary is subsequently cleaved by acid hydrolysis (e.g., 6N HCl, reflux) to afford the α-substituted β-amino acid, and the pseudoephedrine auxiliary can be recovered.
Comparison Summary
| Method | Advantages | Disadvantages | Best Suited For |
| Rh-Catalyzed Asymmetric Hydrogenation | High yields and enantioselectivities, atom-economical, catalytic in nature.[1][2][3] | Requires pressure equipment, catalyst can be expensive, may require substrate-specific ligand optimization.[2] | Large-scale synthesis of specific β-amino acids where an efficient catalytic route is established. |
| Enzymatic Kinetic Resolution | Extremely high enantioselectivity, mild reaction conditions, works for a broad range of substrates.[4][5][6] | Maximum theoretical yield of 50% for a single enantiomer, requires separation of product from unreacted starting material.[4] | Small to medium-scale synthesis where high enantiopurity is paramount and the 50% yield limitation is acceptable. |
| Chiral Auxiliary-Based Synthesis | Reliable and predictable stereochemical outcomes, well-established methodologies.[7][8][9] | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal of the auxiliary.[7] | Versatile synthesis of a wide variety of structurally diverse β-amino acids, particularly in a research and development setting. |
References
- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS analysis of (R)-3-Amino-3-(o-tolyl)propanoic acid enantiomers
A comprehensive guide to the LC-MS analysis of β-amino acid enantiomers, focusing on (R)-3-Amino-3-(o-tolyl)propanoic acid. This guide compares various analytical approaches, providing detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral β-amino acid of interest in pharmaceutical development. Enantioselective analysis is crucial as the pharmacological and toxicological profiles of its enantiomers can differ significantly. Liquid chromatography coupled with mass spectrometry (LC-MS) offers a powerful tool for the chiral separation and quantification of such compounds. This guide compares different LC-MS methodologies applicable to the enantiomeric analysis of 3-Amino-3-(o-tolyl)propanoic acid and similar structures, focusing on underivatized analysis to streamline sample preparation.
Comparison of Chiral Stationary Phases for LC-MS Analysis
The key to successful chiral separation by LC lies in the selection of the appropriate chiral stationary phase (CSP). For amino acid analysis, several types of CSPs have proven effective. Below is a comparison of common CSPs compatible with LC-MS for the analysis of underivatized amino acids.
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase | Advantages | Disadvantages |
| Crown Ether-Based (e.g., CROWNPAK CR-I(+)) | Complexation between the crown ether and the primary amino group of the analyte. | Acetonitrile/Water/Trifluoroacetic Acid | Excellent for primary amino acids, simple mobile phases, good for underivatized compounds.[1] | Limited to primary amines, may not be suitable for all amino acid structures. |
| Zwitterionic Ion-Exchange (e.g., CHIRALPAK ZWIX(-)) | Enantioselective ion-exchange and zwitterionic interactions. | Methanol/Acetonitrile with acetic acid and triethylamine | Broad applicability for various amino acids.[2] | Mobile phase can be more complex to optimize. |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, TAG) | Multiple chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and steric interactions. | Polar organic or reversed-phase modes | Versatile for a wide range of compounds, including amino acids.[3] Complementary selectivity between different vancomycin-based columns.[3] | Method development can be more extensive. |
Experimental Protocols
Detailed methodologies for key experimental approaches are provided below. These protocols are based on established methods for chiral amino acid analysis and are adaptable for this compound.
Method 1: Crown Ether-Based Chiral LC-MS
This method is adapted from a procedure for the analysis of underivatized proteinogenic amino acids and is suitable for primary β-amino acids.[1]
-
Liquid Chromatography System: Shimadzu LC-20AXR or equivalent.
-
Mass Spectrometer: Shimadzu 8030 MS/MS triple quadrupole or equivalent.[4]
-
Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile/Water/Trifluoroacetic Acid (96/4/0.5, v/v/v).[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ions for 3-Amino-3-(o-tolyl)propanoic acid (C10H13NO2, MW: 179.22) would need to be determined by direct infusion.
Method 2: Zwitterionic Ion-Exchange Chiral LC-MS
This protocol is based on the separation of similar amino acid structures using a zwitterionic CSP.[2]
-
Liquid Chromatography System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Bruker Impact II QTOF or equivalent.[5]
-
Column: CHIRALPAK ZWIX(-) (150 x 3.0 mm, 3 µm).
-
Mobile Phase: Methanol/Acetonitrile (50/50, v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH).[2]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Full scan for qualitative analysis or MRM for quantitative analysis after determining optimal transitions.
Experimental Workflow and Data Analysis
The general workflow for chiral LC-MS analysis involves several key steps from sample preparation to data interpretation.
Concluding Remarks
The selection of an appropriate chiral LC-MS method for the analysis of this compound enantiomers depends on the specific requirements of the assay, such as required sensitivity, sample matrix, and available instrumentation. Crown ether-based CSPs offer a straightforward approach for underivatized primary amino acids with simple mobile phases.[1] Zwitterionic and macrocyclic glycopeptide phases provide broader applicability and alternative selectivities.[2][3] The provided protocols serve as a starting point for method development, which should include optimization of MS parameters for the specific analyte to achieve the desired sensitivity and accuracy. The use of mass spectrometry provides high selectivity and sensitivity, which is often necessary for the analysis of enantiomers in complex biological matrices.[6]
References
A Guide to the Validation of Analytical Methods for Chiral Amino Acids
For researchers, scientists, and drug development professionals, the stereospecific analysis of amino acids is a critical requirement in ensuring the safety, efficacy, and quality of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive comparison of analytical methods for the validation of chiral amino acids, supported by experimental data and detailed protocols to aid in method selection and implementation.
The separation and quantification of amino acid enantiomers are essential in various fields, from drug discovery to food science. The biological activity of amino acids is often stereospecific, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, robust and validated analytical methods are imperative for accurate chiral discrimination. This guide explores the most prevalent chromatographic and electrophoretic techniques used for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).
Comparison of Analytical Methods
The choice of an analytical method for chiral amino acid analysis depends on several factors, including the nature of the amino acid, the sample matrix, the required sensitivity, and the available instrumentation. The following tables provide a comparative overview of the performance of different techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for chiral separations. The primary approaches in HPLC include direct separation using chiral stationary phases (CSPs) and indirect separation via chiral derivatizing agents (CDAs).[1]
Table 1: Performance Characteristics of HPLC Methods for Chiral Amino Acid Analysis
| Method Type | Column/Reagent Example | Analyte | Accuracy (%) | Precision (RSD, %) | Linearity (r²) | LOD | LOQ | Reference |
| Direct (CSP) | Astec CHIROBIOTIC® T | Underivatized Amino Acids | 95-105 | < 5 | > 0.99 | 0.25-5.0 µg/L | 0.8-15 µg/L | |
| Indirect (CDA) | Marfey's Reagent (FDAA) | Derivatized Amino Acids | 86.53 - 121.46 | 1.96 - 8.04 (interday) | > 0.99 | 2.68-62.44 pmol/L | 2.93 to 208.13 pmol/L | |
| Indirect (CDA) | NBD-Cl | Derivatized Amino Acids | - | < 5 (intraday) | > 0.99 | - | Trace amounts (0.5%) | [2] |
| LC-MS/MS | (R)-BiAC Derivatization | 19 D/L-Amino Acids | - | High reproducibility | - | Attomolar level | - | [3] |
Gas Chromatography (GC)
GC is a powerful technique for the enantioseparation of volatile amino acid derivatives. Derivatization is a necessary step to increase the volatility of the amino acids.
Table 2: Performance Characteristics of GC Methods for Chiral Amino Acid Analysis
| Method Type | Column/Reagent Example | Analyte | Accuracy (%) | Precision (RSD, %) | Linearity (r²) | LOD | LOQ | Reference |
| Direct (CSP) | Chirasil-L-Val | Derivatized Amino Acids | - | - | - | - | - | [4][5] |
| Indirect (CDA) | Ethyl Chloroformate | Derivatized Amino Acids | - | - | - | - | - | [6] |
| GC-MS | Heptafluorobutyl chloroformate | Secondary Amino Acids | - | - | - | - | - | [7] |
Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)
CE offers high separation efficiency and requires minimal sample volume. SFC is a "green" alternative to liquid chromatography, using supercritical CO2 as the primary mobile phase.
Table 3: Performance Characteristics of CE and SFC Methods for Chiral Amino Acid Analysis
| Method | Column/Reagent Example | Analyte | Key Performance Feature | Reference |
| Capillary Electrophoresis (CE) | β-cyclodextrin | Derivatized Amino Acids | High efficiency, minimal sample usage | [8] |
| CE-LIF | Fluorescein-based chiral dye | D/L-isovaline | Picomolar concentration detection limits | [9] |
| Supercritical Fluid Chromatography (SFC) | CROWNPAK CR-I(+) | 18 Underivatized Amino Acids | Ultrafast separation (< 6.5 min) | [10] |
| SFC-MS | Chiralpak ZWIX(+) and (-) | 18 Native Proteinogenic Amino Acids | Enantioselectivity for 16 amino acids | [11] |
Experimental Workflows and Decision Making
The selection and implementation of an analytical method for chiral amino acid validation follows a structured workflow. The initial decision often revolves around choosing between a direct or indirect approach, which is influenced by factors such as sample complexity, required sensitivity, and available instrumentation.
The choice between different analytical techniques is a critical step in method development. The following diagram illustrates the logical considerations for selecting an appropriate method.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results. Below are representative protocols for direct and indirect HPLC methods.
Protocol 1: Direct Enantioseparation of Underivatized Amino Acids using a Macrocyclic Glycopeptide CSP
This protocol is based on the use of an Astec® CHIROBIOTIC® T column for the direct separation of amino acid enantiomers.[1]
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and water with a small amount of acid or base to control ionization. A good starting point is 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration can be adjusted to optimize resolution.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase.
-
Injection Volume: 5 µL.
Protocol 2: Indirect Enantioseparation using Marfey's Reagent (FDAA) Derivatization
This protocol outlines the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), followed by separation on a standard reversed-phase column.
-
Derivatization Procedure:
-
Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[1]
-
-
HPLC Conditions:
Conclusion
The validation of analytical methods for chiral amino acids is a multifaceted process that requires careful consideration of the analytical technique, sample characteristics, and performance requirements. This guide provides a comparative framework to assist researchers and scientists in selecting and implementing the most appropriate method for their specific needs. By leveraging the strengths of different techniques and adhering to rigorous validation protocols, the accurate and reliable quantification of amino acid enantiomers can be achieved, ensuring the quality and safety of pharmaceutical products and advancing our understanding of the roles of chiral molecules in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 9. Chiral determination of amino acids by capillary electrophoresis and laser-induced fluorescence at picomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
Comparative Study of (R)-3-Amino-3-(o-tolyl)propanoic Acid with Structural Isomers and Enantiomers: A Guide for Researchers
For Immediate Release
Introduction to (R)-3-Amino-3-(o-tolyl)propanoic Acid and its Analogs
This compound is a chiral non-proteinogenic β-amino acid. Its structure, featuring a tolyl group, suggests potential applications in medicinal chemistry, particularly as a scaffold for peptidomimetics or as a pharmacologically active agent itself. β-amino acids are known constituents of various natural products and have been explored for their diverse biological activities, including acting as enzyme inhibitors and receptor ligands. The pharmacological profile of aryl-substituted β-amino acids can be significantly influenced by the nature and position of the substituent on the aromatic ring, as well as the stereochemistry at the chiral centers.
This guide focuses on a comparative framework for this compound against its positional isomers (meta- and para-tolyl) and its enantiomer, (S)-3-Amino-3-(o-tolyl)propanoic acid. Understanding the structure-activity relationships (SAR) within this group of compounds is crucial for the rational design of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
A fundamental step in any comparative study is the characterization of the physicochemical properties of the compounds. These properties can influence solubility, membrane permeability, and interaction with biological targets. The following table summarizes key computed physicochemical properties for this compound and its selected analogs.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (3R)-3-amino-3-(2-methylphenyl)propanoic acid | C10H13NO2 | 179.22 |
| (S)-3-Amino-3-(o-tolyl)propanoic acid | (3S)-3-amino-3-(2-methylphenyl)propanoic acid | C10H13NO2 | 179.22 |
| (R)-3-Amino-3-(m-tolyl)propanoic acid | (3R)-3-amino-3-(3-methylphenyl)propanoic acid | C10H13NO2 | 179.22 |
| (R)-3-Amino-3-(p-tolyl)propanoic acid | (3R)-3-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | 179.22 |
Experimental Protocols for Biological Evaluation
To facilitate the comparative biological assessment of these β-amino acids, detailed protocols for two standard and relevant assays are provided below: a GABA-A receptor binding assay and a cytotoxicity assay.
GABA-A Receptor Binding Assay
Many neurologically active compounds interact with GABA-A receptors. This protocol describes a competitive binding assay to determine the affinity of the test compounds for these receptors.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.3 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation cocktail
-
Glass fiber filters
-
Centrifuge, homogenizer, scintillation counter, filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In test tubes, add 100 µL of assay buffer, 50 µL of [³H]-Muscimol (final concentration ~2 nM), and 50 µL of various concentrations of the test compound or GABA (for non-specific binding, final concentration 1 mM).
-
Initiate the binding reaction by adding 300 µL of the prepared membrane suspension (containing 100-200 µg of protein).
-
Incubate the mixture at 4°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of excess GABA) from total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the effect of compounds on cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for another 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
Workflow for Comparative Evaluation
The following diagram illustrates a logical workflow for a comprehensive comparative study of β-amino acid analogs.
Caption: A general workflow for the comparative study of β-amino acid analogs.
Conclusion
This guide provides a foundational framework for conducting a rigorous comparative study of this compound and its structural analogs. While a direct comparison of their biological activities based on existing literature is not currently possible, the provided physicochemical data and detailed experimental protocols for key biological assays empower researchers to undertake such investigations. The systematic approach outlined in the workflow diagram will aid in the efficient execution of these studies. The resulting data will be invaluable for elucidating the structure-activity relationships within this class of β-amino acids and for guiding the future design of novel, potent, and selective therapeutic agents. Researchers are encouraged to utilize this guide to generate and publish much-needed comparative data in this area.
A Spectroscopic Comparison of R and S Enantiomers of 3-Amino-3-Arylpropanoic Acid: A Guide for Researchers
This guide provides a comparative overview of the spectroscopic techniques used to differentiate between the R and S enantiomers of 3-amino-3-arylpropanoic acids, with a focus on 3-amino-3-phenylpropanoic acid as a representative example. For professionals in drug development and chiral chemistry, the ability to distinguish and quantify enantiomers is critical, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document outlines the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) in the context of chiral discrimination.
Introduction to Chiral Spectroscopy
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light and other chiral environments. Spectroscopic techniques that utilize chiral phenomena are therefore essential for their differentiation.
Key Spectroscopic Techniques for Enantiomeric Distinction:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent, transient diastereomeric complexes are formed, leading to different magnetic environments for the corresponding nuclei in the two enantiomers. This results in separate resonance signals (chemical shift non-equivalence, Δδ) for the R and S enantiomers, allowing for their distinction and quantification.
-
Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Enantiomers exhibit ECD spectra that are mirror images of each other, with Cotton effects (positive or negative peaks) of equal magnitude but opposite sign. This technique is particularly useful for determining the absolute configuration and enantiomeric purity of chiral compounds.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. Similar to ECD, the VCD spectra of enantiomers are mirror images. VCD provides detailed information about the stereochemistry and conformational structure of chiral molecules in solution.
Data Presentation
While extensive literature exists on the principles of chiral spectroscopy, a consolidated, publicly available dataset directly comparing the NMR, ECD, and VCD spectra of the R and S enantiomers of 3-amino-3-phenylpropanoic acid under standardized conditions is not readily found. The following tables are presented as templates to illustrate how such comparative data would be structured. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: Comparative ¹H NMR Data of (R)- and (S)-3-Amino-3-phenylpropanoic Acid with a Chiral Solvating Agent
| Proton | (R)-Enantiomer Chemical Shift (δ) ppm | (S)-Enantiomer Chemical Shift (δ) ppm | Chemical Shift Difference (Δδ = |δ_R - δ_S|) ppm | | :--- | :--- | :--- | :--- | | Hα | Data not available | Data not available | Data not available | | Hβ | Data not available | Data not available | Data not available | | Aromatic H | Data not available | Data not available | Data not available | | NH₂ | Data not available | Data not available | Data not available | | COOH | Data not available | Data not available | Data not available |
Note: The specific chemical shifts and their differences are highly dependent on the chiral solvating agent used, the solvent, and the concentration.
Table 2: Electronic Circular Dichroism (ECD) Data for (R)- and (S)-3-Amino-3-phenylpropanoic Acid
| Enantiomer | Wavelength (nm) | Cotton Effect (Sign) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| (R)-3-Amino-3-phenylpropanoic Acid | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | |
| (S)-3-Amino-3-phenylpropanoic Acid | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: The ECD spectra of enantiomers are expected to be mirror images. For every positive Cotton effect in one enantiomer, a negative Cotton effect of similar magnitude should be observed at the same wavelength for the other enantiomer.
Table 3: Vibrational Circular Dichroism (VCD) Data for (R)- and (S)-3-Amino-3-phenylpropanoic Acid
| Vibrational Mode | Wavenumber (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |
| NH₂ bend | Data not available | Data not available | Data not available |
| C=O stretch | Data not available | Data not available | Data not available |
| Aromatic C-H bend | Data not available | Data not available | Data not available |
Note: ΔA represents the differential absorbance (A_L - A_R). The VCD signals for the S-enantiomer are expected to be of opposite sign to those of the R-enantiomer.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the enantiomers of 3-amino-3-arylpropanoic acid.
NMR Spectroscopy with Chiral Solvating Agents
This protocol describes the general procedure for preparing a sample for NMR analysis to determine the enantiomeric purity of 3-amino-3-phenylpropanoic acid.
Materials:
-
(R)- and (S)-3-amino-3-phenylpropanoic acid samples
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (R-BNP) or an alternative CSA.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-amino-3-phenylpropanoic acid sample into an NMR tube.
-
Add a molar equivalent of the chosen chiral solvating agent to the NMR tube. The optimal ratio of analyte to CSA may need to be determined empirically.
-
Dissolve the mixture in approximately 0.6-0.7 mL of the deuterated solvent.
-
Gently agitate the tube to ensure complete dissolution and complex formation.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully process the spectrum, including phasing and baseline correction.
-
-
Data Analysis:
-
Identify the resonance signals that show separation (splitting) for the two enantiomers. Protons closest to the chiral center are most likely to show the largest chemical shift difference (Δδ).
-
Integrate the separated signals corresponding to the R and S enantiomers.
-
The enantiomeric excess (% ee) can be calculated from the integral values (I_R and I_S) using the formula: % ee = [|I_R - I_S| / (I_R + I_S)] x 100.
-
Electronic Circular Dichroism (ECD) Spectroscopy
This protocol outlines the measurement of ECD spectra for the enantiomers of 3-amino-3-phenylpropanoic acid.
Materials:
-
Enantiomerically pure samples of (R)- and (S)-3-amino-3-phenylpropanoic acid
-
Spectroscopy-grade solvent (e.g., methanol, water)
-
Quartz cuvettes with a defined path length (e.g., 0.1 cm or 1 cm)
-
ECD spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each enantiomer of known concentration in the chosen solvent. A typical concentration range is 0.1 to 1.0 mg/mL.
-
Ensure the solvent used does not absorb significantly in the wavelength range of interest (typically 190-400 nm).
-
-
ECD Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Record the ECD spectrum of each enantiomeric sample over the desired wavelength range.
-
The instrument parameters (e.g., scan speed, bandwidth, response time) should be optimized to obtain high-quality spectra.
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectra.
-
The data is typically reported in terms of molar ellipticity [θ], which is calculated from the observed ellipticity (θ_obs) in degrees, the concentration (c) in mol/L, and the path length (l) in cm.
-
Compare the spectra of the R and S enantiomers, which should be mirror images of each other.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol provides a general method for obtaining VCD spectra of the enantiomers of 3-amino-3-phenylpropanoic acid.
Materials:
-
Enantiomerically pure samples of (R)- and (S)-3-amino-3-phenylpropanoic acid
-
IR-transparent solvent (e.g., CCl₄, CDCl₃)
-
IR sample cells with a defined path length (e.g., 100 µm)
-
VCD spectrometer (typically an FT-IR spectrometer equipped with VCD optics)
Procedure:
-
Sample Preparation:
-
Prepare solutions of each enantiomer at a suitable concentration in the chosen solvent. The concentration will depend on the strength of the IR absorption bands of interest and may need to be optimized.
-
The solvent should have minimal absorption in the mid-IR region where the compound's vibrational bands appear (typically 4000-800 cm⁻¹).
-
-
VCD Data Acquisition:
-
Acquire a background spectrum of the solvent in the sample cell.
-
Acquire the VCD and IR absorption spectra of each enantiomeric sample.
-
A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio, as VCD signals are typically much weaker than IR absorption signals.
-
-
Data Analysis:
-
The VCD spectrum is typically presented as the differential absorbance (ΔA = A_L - A_R).
-
Compare the VCD spectra of the R and S enantiomers, which should exhibit mirror-image intensity patterns.
-
Theoretical calculations (e.g., using Density Functional Theory) are often employed to assign the observed VCD bands to specific vibrational modes and to confirm the absolute configuration.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic comparison and the fundamental principle of circular dichroism.
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
Caption: Principle of Circular Dichroism (CD) spectroscopy.
A Researcher's Guide to Chiral Derivatizing Agents for GC Analysis of β-Amino Acids
For researchers, scientists, and drug development professionals, the enantioselective analysis of β-amino acids is a critical step in various fields, from drug discovery to metabolomics. Gas chromatography (GC) offers a powerful analytical tool for this purpose, but the inherent chirality of β-amino acids necessitates the use of chiral derivatizing agents to enable their separation and quantification. This guide provides an objective comparison of common chiral derivatizing agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
The primary challenge in the GC analysis of amino acids lies in their low volatility and high polarity. Derivatization is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis. For chiral separation, this process can be achieved through two main strategies: indirect and direct methods. The indirect approach involves derivatizing the amino acid enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral GC column. The direct method, on the other hand, employs an achiral derivatizing agent followed by separation on a chiral GC column. This guide focuses on the indirect approach, which offers flexibility as it does not require a dedicated chiral column.
Comparison of Chiral Derivatizing Agents
Several classes of chiral derivatizing agents have been successfully employed for the GC analysis of amino acids. The selection of an appropriate agent depends on factors such as the specific β-amino acid of interest, the complexity of the sample matrix, and the desired sensitivity. Below is a comparison of some commonly used agents.
Data Presentation: Performance of Chiral Derivatizing Agents for Amino Acid Analysis
| Derivatizing Agent Class | Specific Reagent Example | Target Functional Group | Key Advantages | Key Disadvantages | Typical GC Column |
| Acyl Chlorides | (S)-N-(Trifluoroacetyl)prolyl chloride (TFPC) | Amino group | Readily available, forms stable derivatives. | Potential for racemization under harsh conditions. | Standard non-polar or medium-polarity columns (e.g., HP-5MS).[1] |
| Chloroformates | Menthyl chloroformate | Amino group | Good volatility of derivatives. | May require optimization of reaction conditions to avoid side products. | Standard non-polar or medium-polarity columns. |
| Chloroformates | Heptafluorobutyl chloroformate (HFBCF) | Amino and Carboxyl groups | One-step reaction-extraction, good separation for many amino acids.[2][3] | Limited data available specifically for β-amino acids. | Chiral columns like Chirasil-Val are often used, but separation on achiral columns is possible.[2][3] |
| Acylating Agents | N-Trifluoroacetyl-O-alkyl esters (e.g., using TFAA and an alcohol) | Amino and Carboxyl groups | Well-established method, good for a wide range of amino acids.[4] | Two-step derivatization process. | Chiral columns (e.g., Lipodex E) are typically used.[4] |
Note: The majority of published quantitative data focuses on α-amino acids. The performance of these agents for β-amino acids should be experimentally verified.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for two common derivatization methods.
Protocol 1: Derivatization with (S)-N-(Trifluoroacetyl)prolyl chloride (TFPC)
This protocol is a general procedure for the derivatization of amino acids with TFPC to form diastereomeric amides, which can be analyzed by GC-MS.
Materials:
-
β-Amino acid standard or sample
-
(S)-N-(Trifluoroacetyl)prolyl chloride (TFPC) solution (e.g., in dichloromethane)
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine (TEA) or other suitable base
-
Heating block or water bath
-
GC vials
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the β-amino acid standard or sample into a GC vial. If the sample is in an aqueous solution, it must be dried completely, for example, under a stream of nitrogen.
-
Derivatization Reaction:
-
Add a precise volume of anhydrous dichloromethane to dissolve the dried sample.
-
Add a molar excess of the TFPC solution to the vial.
-
Add a suitable base, such as triethylamine, to catalyze the reaction and neutralize the HCl byproduct.
-
Cap the vial tightly and heat the mixture at a controlled temperature (e.g., 60-100°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally for each β-amino acid.
-
-
Sample Work-up:
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS or may require a work-up step.
-
A common work-up involves washing the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted TFPC and acidic byproducts. Finally, wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the final organic solution to a clean GC vial for analysis.
-
Inject an appropriate volume of the derivatized sample into the GC-MS system equipped with a suitable non-chiral capillary column (e.g., HP-5MS).
-
The GC oven temperature program should be optimized to achieve baseline separation of the diastereomers.
-
Protocol 2: Derivatization with Heptafluorobutyl Chloroformate (HFBCF)
This protocol describes a one-step derivatization and extraction procedure for amino acids using HFBCF, which reacts with both the amino and carboxyl groups.[2][3][5]
Materials:
-
β-Amino acid standard or sample in an aqueous solution
-
Heptafluorobutyl chloroformate (HFBCF)
-
Extraction solvent (e.g., isooctane)
-
Pyridine (catalyst)
-
Neutralization buffer
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: Place a defined volume of the aqueous β-amino acid sample or standard into a reaction vial.
-
Derivatization and Extraction:
-
Add the extraction solvent (e.g., isooctane) to the vial.
-
Add pyridine to the aqueous sample to act as a catalyst.
-
Add HFBCF to the vial.
-
Immediately cap the vial and vortex vigorously for a short period (e.g., 30 seconds) to ensure efficient mixing and reaction.
-
-
Phase Separation and Neutralization:
-
Centrifuge the vial to achieve clear phase separation.
-
Add a neutralization buffer to the mixture and vortex again. This step is to remove excess reagents and byproducts from the organic phase.
-
Centrifuge again to ensure complete phase separation.
-
-
Sample for GC-MS Analysis:
-
Carefully transfer the upper organic layer containing the derivatized β-amino acids to a GC vial.
-
The sample is now ready for injection into the GC-MS system.
-
A chiral column such as Chirasil-Val is often used with this derivatization method to enhance separation, although separation on a non-chiral column is also possible.[2][3]
-
Visualizing the Workflow and Chemical Reactions
To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the chemical reactions of the derivatizing agents with a β-amino acid.
Caption: General workflow for chiral derivatization of β-amino acids for GC analysis.
Caption: Reaction schemes for TFPC and HFBCF with a generic β-amino acid.
Conclusion
The selection of a chiral derivatizing agent for the GC analysis of β-amino acids is a critical decision that impacts the success of enantioselective separation. While agents like (S)-N-(trifluoroacetyl)prolyl chloride and heptafluorobutyl chloroformate have shown great promise for amino acid analysis, it is important to note that much of the existing literature focuses on α-amino acids. Therefore, for any chosen method, thorough validation and optimization for the specific β-amino acids of interest are paramount. By carefully considering the advantages and disadvantages of each agent and following robust experimental protocols, researchers can achieve reliable and accurate quantification of β-amino acid enantiomers, advancing their work in drug development and other scientific disciplines.
References
- 1. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Methods for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess (ee) is a critical analytical step in pharmaceutical development, asymmetric synthesis, and quality control, ensuring the stereochemical integrity and efficacy of chiral compounds. While chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is considered the gold standard, several alternative methods offer distinct advantages in terms of speed, sample consumption, and experimental setup.[1] This guide provides an objective comparison of key alternative techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and widely accessible technique for ee determination. Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To enable differentiation, a chiral auxiliary is introduced to convert the pair of enantiomers into diastereomers, which have distinct NMR signals.[2] This conversion can be achieved through several approaches.
Core Principles:
-
Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to an enantiomerically pure CDA (e.g., Mosher's acid) to form a diastereomeric mixture.[3] These diastereomers exhibit different chemical shifts, and the ee is determined by integrating the signals corresponding to each.
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a CSA.[2] This interaction induces small chemical shift differences between the enantiomers, allowing for quantification.
-
Chiral Shift Reagents: Paramagnetic lanthanide complexes are used to induce large changes in the chemical shifts of the analyte's protons.[2] The magnitude of this shift differs for each enantiomer upon complexation.
Advantages:
-
Rapid Analysis: A standard ¹H NMR spectrum can be acquired in under 5 minutes, significantly faster than typical chromatographic runs.[3]
-
Low Solvent Consumption: NMR uses a fraction of the solvent required for an HPLC analysis (e.g., ~0.6 mL for NMR vs. ~60 mL for HPLC).[3]
-
Structural Information: Provides valuable structural information about the analyte simultaneously.
-
High Accuracy: Can provide accurate ee values, with some studies reporting accuracy to within ±10% even in undergraduate settings.[3]
Limitations:
-
Lower Sensitivity: Compared to chromatography, NMR is less sensitive.
-
Signal Overlap: Peak resolution can be challenging if signals from the analyte overlap with those from the chiral auxiliary or impurities.
-
Auxiliary Required: Requires a suitable chiral auxiliary (CDA, CSA, or shift reagent) that interacts effectively with the analyte.[2]
Experimental Protocol: ee Determination of a Primary Amine using ¹H NMR
This protocol is based on the formation of a supramolecular assembly using 2-formylphenylboronic acid (2-FPBA) and (R)-1,1'-bi-2-naphthol (BINOL) as a chiral auxiliary.[3]
-
Preparation of Host Solution: Prepare a stock solution of the chiral auxiliary by dissolving 2-FPBA and (R)-BINOL in a suitable deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: In an NMR tube, combine the host solution with the amine sample of unknown ee. It is important that the amine is in excess to avoid kinetic resolution.[3]
-
NMR Acquisition: Acquire a ¹H NMR spectrum. Standard acquisition parameters are typically sufficient, with an acquisition time of around 5 minutes.[3]
-
Data Analysis: Identify the distinct signals corresponding to the two diastereomeric complexes formed. Integrate the areas of these non-overlapping peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the ee can be calculated.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[] Since the magnitude of the CD signal is directly proportional to the concentration of the enantiomer, it can be used to determine ee.
Core Principles:
-
Direct Measurement: For a mixture of enantiomers, the observed CD signal is the net result of the contribution from each. A calibration curve of CD intensity versus known ee values can be used to determine the ee of an unknown sample.[5]
-
HPLC-CD: This method combines a non-chiral HPLC separation to determine the total concentration of the analyte with CD detection to measure the enantiomeric ratio without requiring chromatographic resolution of the enantiomers.[6][7]
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of circularly polarized light in the infrared region. It can be used for ee determination in both solution and solid phases.[8]
-
Exciton-Coupled Circular Dichroism (ECCD): This highly sensitive method involves derivatizing the analyte with chromophores that, upon complexation with a metal ion, produce a characteristic and intense CD signal (a "couplet").[5] The sign and magnitude of this signal can be used to determine absolute configuration and ee.[5]
Advantages:
-
High Speed: Eliminates the need for chromatographic separation, drastically reducing analysis time.[7]
-
High Sensitivity (ECCD): The ECCD method is particularly sensitive and can be used for high-throughput screening.[5]
-
Versatility: Can be applied to samples in solution and, in the case of VCD, in the solid phase.[8]
Limitations:
-
Chromophore Required: The analyte must possess a suitable chromophore that absorbs in an accessible region of the UV-Vis spectrum.
-
Calibration Needed: Requires pure enantiomeric standards to generate a calibration curve for accurate quantification.[5]
-
Potential for Interference: Other chiral compounds in the sample can interfere with the measurement.
Experimental Protocol: ee Determination using HPLC-CD
This protocol describes the determination of ee without chiral separation, as demonstrated for active drug molecules.[7]
-
Instrumentation: An HPLC system equipped with a standard UV detector and a CD detector in series. A non-chiral stationary phase is used.
-
Sample Preparation: Dissolve the sample in a suitable solvent at a known concentration (e.g., 1.0 mg/mL).[7]
-
Chromatography: Perform an isocratic elution on a non-chiral column to obtain a single peak for both enantiomers on the UV chromatogram. This peak provides the total analyte concentration.
-
CD Detection: The eluent passes through the CD detector, which is set to a wavelength where the enantiomers exhibit significant differential absorption. The CD detector will show a positive or negative signal whose intensity is proportional to the enantiomeric excess.
-
Quantification: Create a calibration curve by plotting the CD signal intensity against the known ee of several standard mixtures. Use this curve to determine the ee of the unknown sample from its measured CD signal. For example, a linear regression for (S)-(+)-ketoprofen in the 95-100% ee range yielded a correlation coefficient of 0.99.[7]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates analytes based on their differential migration in an electric field.[9] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[10]
Core Principles:
-
Formation of Diastereomeric Complexes: The chiral selector (e.g., cyclodextrins, crown ethers, or chiral surfactants) forms transient diastereomeric complexes with the enantiomers of the analyte.[10][11]
-
Differential Mobility: These diastereomeric complexes have different effective mobilities due to differences in their size, charge, and binding affinity with the selector. This results in different migration times, allowing for their separation and quantification.[10]
Advantages:
-
High Separation Efficiency: CE offers extremely high theoretical plate counts, leading to excellent resolution of enantiomers.[1]
-
Fast Analysis Times: Separations are typically completed in 5-20 minutes.[1]
-
Minimal Sample and Reagent Consumption: Injections are in the nanoliter range, making it ideal for precious or limited samples.[1][12]
Limitations:
-
Lower Concentration Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.[10]
-
Matrix Effects: The sample matrix can affect separation efficiency and reproducibility.
-
Method Development: Optimization of parameters such as buffer pH, chiral selector type and concentration, and applied voltage can be complex.
Experimental Protocol: Chiral Separation using Capillary Zone Electrophoresis (CZE)
This is a general protocol for chiral separation by CZE.[13]
-
Capillary and BGE Preparation: Use an uncoated fused-silica capillary. Prepare the background electrolyte containing a buffer (e.g., phosphate buffer at a specific pH) and the chosen chiral selector (e.g., a cyclodextrin derivative) at an optimized concentration.
-
Instrumentation Setup: Install the capillary in the CE system. The system includes a high-voltage power supply, an autosampler, and a detector (typically UV).[9]
-
Sample Introduction: Introduce the sample into the capillary by applying pressure or a short voltage pulse (electrokinetic injection).[9]
-
Electrophoresis: Apply a high voltage (e.g., 20-30 kV) across the capillary to initiate the migration of the analytes.[10] Enantiomers will separate based on their differential interaction with the chiral selector.
-
Detection and Quantification: The separated enantiomers are detected as they pass through the detector window. The ee is calculated from the corrected peak areas of the two enantiomer signals.
Quantitative Performance Comparison
The table below summarizes the typical performance characteristics of the alternative methods compared to the benchmark, chiral HPLC.
| Parameter | Chiral HPLC | NMR Spectroscopy | Circular Dichroism (CD) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a chiral stationary phase[14] | Formation of diastereomers with a chiral auxiliary[2] | Differential absorption of circularly polarized light[15] | Differential mobility of diastereomeric complexes in an electric field[10] |
| Typical Analysis Time | 10 - 30 minutes[1] | < 5 minutes[3] | < 5 minutes (without chromatography)[7] | 5 - 20 minutes[1] |
| Accuracy | High (Reference Method) | Good (e.g., ±3-10% error)[3][5] | Good (e.g., ±3.0% average absolute error reported)[5] | High |
| Precision (%RSD) | < 2%[1] | Dependent on S/N, typically < 5% | Dependent on signal intensity | High |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range[1] | Lower (mg range) | Method-dependent, high for ECCD | Lower than HPLC (µg/mL range) |
| Sample Volume | µL injections | ~0.6 mL[3] | µL to mL range | nL injections[1] |
| Solvent Consumption | High (e.g., ~60 mL per run)[3] | Very Low (~0.6 mL)[3] | Low to Moderate | Very Low |
| Throughput | Moderate | High[3] | Very High[5] | High |
Visualizing the Workflows
The following diagrams illustrate the logical and experimental workflows for the different ee determination methods.
Caption: General workflow for ee determination comparing standard and alternative methods.
Caption: Experimental workflow for NMR-based ee determination.
Caption: Logical relationships between major chiral analysis techniques.
Conclusion: Selecting the Right Method
The choice of an analytical method for chiral purity determination depends on multiple factors, including the analyte's properties, required sensitivity, sample availability, and desired throughput.
-
Chiral HPLC remains the versatile and robust gold standard, with a vast library of established protocols and chiral stationary phases.[1]
-
NMR Spectroscopy is an excellent choice for rapid analysis and high-throughput screening when sample concentration is not a limiting factor, offering the dual benefit of structural confirmation.[3]
-
Circular Dichroism (CD) provides an extremely fast, separation-free alternative for chromophoric molecules and is highly suitable for high-throughput applications.[5]
-
Capillary Electrophoresis (CE) delivers unparalleled separation efficiency with minimal sample consumption, making it ideal for analyzing precious or volume-limited samples.[1]
By understanding the principles, performance characteristics, and workflows of these alternative techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the efficient and accurate analysis of their chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 10. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usp.org [usp.org]
- 14. benchchem.com [benchchem.com]
- 15. jascoinc.com [jascoinc.com]
Safety Operating Guide
Safe Disposal of (R)-3-Amino-3-(o-tolyl)propanoic Acid: A Procedural Guide
For Immediate Reference: Do not dispose of (R)-3-Amino-3-(o-tolyl)propanoic acid down the drain or in regular trash. This compound must be treated as chemical waste and disposed of through your institution's Environmental Health & Safety (EHS) department.
This guide provides detailed, step-by-step procedures for the proper and safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Properties
While specific hazard data for this compound is not extensively documented, it should be handled with care, assuming the potential for irritation and toxicity associated with analogous chemical structures. The primary disposal route is through an approved waste disposal plant.[1] Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
Summary of Key Data:
Below is a table summarizing the available physical and chemical properties of this compound and related compounds. This information is critical for proper waste characterization.
| Property | Data | Source Analogy |
| Molecular Formula | C₁₀H₁₃NO₂ | This compound |
| Molecular Weight | 179.22 g/mol | This compound |
| Appearance | Solid | General for similar compounds |
| GHS Hazard Statements | May cause skin, eye, and respiratory irritation.[1] | Based on 3-(p-Tolyl)propionic acid |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P501[1] | Based on 3-(p-Tolyl)propionic acid |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] | General for chemical reagents |
Experimental Protocol for Disposal
The following protocol outlines the standard operating procedure for the collection and disposal of solid this compound waste and associated contaminated materials.
Materials Required:
-
Designated solid hazardous waste container (provided by EHS)
-
Hazardous waste labels (provided by EHS)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves
-
Spatula or scoop
-
Sealable plastic bags for contaminated disposables
Step-by-Step Procedure:
-
Waste Identification and Segregation:
-
Packaging Solid Waste:
-
For pure, unused this compound, it is best to leave it in its original, clearly labeled container.[2]
-
Collect any contaminated solid disposables (e.g., gloves, weigh paper, pipette tips) and place them into a designated, leak-proof solid hazardous waste container.[2]
-
Ensure the waste container is compatible with the chemical and is in good condition.[4]
-
-
Labeling Hazardous Waste:
-
Affix a hazardous waste label to the container.[5]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
Indicate the approximate quantity of the waste.
-
Include the date when the container was first used for waste accumulation.
-
Provide the name and contact information of the generating researcher or lab.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Once the waste container is full or you are ready for a pickup, contact your institution's Environmental Health & Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]
-
Do not attempt to transport the hazardous waste outside of your laboratory. Trained EHS personnel will handle the collection.[4]
-
Disposal of Empty Containers:
-
A container that held this compound is not considered "empty" until it has been thoroughly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or water, depending on solubility and your lab's protocols).
-
The first rinsate must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinses may also need to be collected, depending on institutional policy.
-
Once properly rinsed and air-dried, deface the original label and dispose of the container according to your lab's guidelines for non-hazardous glass or plastic waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (R)-3-Amino-3-(o-tolyl)propanoic acid
Essential Safety and Handling Guide for (R)-3-Amino-3-(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 752198-38-2). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves (minimum 4 mil thickness) | To prevent skin contact with the chemical. |
| Change gloves frequently, especially if contaminated. | ||
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles and potential splashes. |
| A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash hazard. | For enhanced facial protection. | |
| Skin and Body Protection | A standard laboratory coat | To protect skin and clothing from contamination. |
| Ensure the lab coat is fully buttoned. | ||
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust particles. |
| If a fume hood is not available and dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | For respiratory protection from airborne particles. |
Operational and Disposal Plans
Proper handling and disposal protocols are critical to mitigate risks and prevent environmental contamination.
Handling Procedures
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, such as spatulas, weighing paper, and receiving containers, should be placed within the fume hood.
-
Weighing and Transfer:
-
To minimize dust generation, gently tap the container to loosen the solid before opening.
-
When transferring the solid, do so slowly and carefully to avoid creating airborne dust.
-
Do not return any excess chemical to the original container to prevent contamination.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Container | Procedure |
| Contaminated Solid Waste | Labeled hazardous waste container | Collect all disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, in this container. |
| Unused Chemical | Original or appropriate, sealed waste container | Dispose of any unused this compound in a designated hazardous waste container. Do not dispose of it down the drain or in regular trash. |
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing safety at each step.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
